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  • Product: 2-Amino-8-bromopurineriboside
  • CAS: 3001-47-6

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of 2-Amino-8-bromopurineriboside

This technical guide provides an in-depth analysis of 2-Amino-8-bromopurineriboside (CAS: 3001-47-6), examining its chemical identity, structural pharmacology, and mechanism of action (MoA) within the context of 8-substi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Amino-8-bromopurineriboside (CAS: 3001-47-6), examining its chemical identity, structural pharmacology, and mechanism of action (MoA) within the context of 8-substituted purine nucleosides.

Executive Summary & Chemical Identity

2-Amino-8-bromopurineriboside (also known as 8-bromo-2-aminopurine riboside) is a synthetic purine nucleoside analog. It is structurally characterized by the presence of a bromine atom at the C8 position and an amino group at the C2 position of the purine ring, lacking the C6-oxo group found in guanosine.

  • CAS Number: 3001-47-6[1][2][3][]

  • IUPAC Name: 2-amino-8-bromo-9-

    
    -D-ribofuranosylpurine
    
  • Molecular Formula:

    
    [2][3]
    
  • Primary Classification: Purine Nucleoside Analog; Structural Probe; TLR7/8 Agonist Scaffold.

Core Mechanism: The biological activity of 2-Amino-8-bromopurineriboside is driven by two distinct mechanistic pillars:

  • Conformational Locking (Biophysical): The bulky C8-bromine atom sterically clashes with the ribose sugar, forcing the nucleoside into the syn conformation . This contrasts with the anti conformation typical of natural nucleosides, altering its interaction with polymerases and receptors.

  • Immunostimulation (Pharmacological): Like its close analog 8-Bromoguanosine , this molecule belongs to a class of ribonucleosides that act as agonists for Toll-like Receptors 7 and 8 (TLR7/8) , initiating the MyD88-dependent inflammatory signaling cascade.

Molecular Mechanism of Action[5]

The "Syn" Conformation Lock

The defining feature of 8-bromo-substituted purines is the steric hindrance introduced by the halogen atom. In natural purines (Adenosine, Guanosine), the base rotates freely but prefers the anti conformation (base projected away from the sugar) to minimize steric clash.

  • Mechanism: In 2-Amino-8-bromopurineriboside, the Van der Waals radius of the Bromine atom (1.85 Å) at C8 clashes with the O4' of the ribose ring when in the anti position.

  • Result: The molecule is energetically forced into the syn conformation (base over the sugar).

  • Biological Consequence:

    • Enzyme Inhibition: Most polymerases require the anti conformation for DNA/RNA incorporation. Consequently, 8-bromo-nucleosides are poor substrates for replication but potent inhibitors of specific nucleoside processing enzymes.

    • Receptor Recognition: The syn conformation presents a unique electrostatic face (C8-Br and N7) to binding pockets, a critical feature for TLR7/8 recognition.

TLR7/8 Agonism & Signaling Pathway

While 8-Bromoguanosine (6-oxo derivative) is the canonical TLR7 agonist, the 2-amino-8-bromo scaffold shares the essential pharmacophore required for endosomal TLR activation.

  • Endosomal Uptake: The nucleoside enters immune cells (Dendritic Cells, Macrophages) via nucleoside transporters (ENT1/2) and localizes to the endosome.

  • Receptor Binding: It binds to the hydrophobic pocket of the TLR7/8 dimer interface . The C8-bromine enhances affinity through hydrophobic interactions, while the ribose moiety interacts with hydrophilic residues.

  • Signal Transduction:

    • MyD88 Recruitment: Ligand binding causes a conformational change in TLR7/8, recruiting the adaptor protein MyD88 .

    • Kinase Cascade: MyD88 recruits IRAK4 and IRAK1 , leading to the activation of TRAF6 .

    • Transcription Factor Activation:

      • NF-

        
        B:  Translocates to the nucleus to induce pro-inflammatory cytokines (TNF-
        
        
        
        , IL-6).
      • IRF7: Phosphorylated IRF7 induces Type I Interferons (IFN-

        
        /
        
        
        
        ), establishing an antiviral state.

Visualization: TLR7/8 Signaling Pathway[5][6][7][8][9]

The following diagram illustrates the downstream signaling cascade initiated by 8-substituted purine nucleosides.

TLR_Signaling Agonist 2-Amino-8-Br-Purine (Endosomal) TLR7 TLR7/8 Dimer Agonist->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAK IRAK4 / IRAK1 MyD88->IRAK Activation TRAF6 TRAF6 IRAK->TRAF6 Ubiquitination TAK1 TAK1 Complex TRAF6->TAK1 Activation IRF7 IRF7 TRAF6->IRF7 Phosphorylation IKK IKK Complex TAK1->IKK Phosphorylation NFkB NF-κB (p50/p65) IKK->NFkB Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Interferon Type I Interferons (IFN-α/β) IRF7->Interferon Transcription

Figure 1: Signal transduction pathway of 8-bromo-purine nucleosides via TLR7/8, leading to cytokine and interferon release.[5][6]

Experimental Protocols

To validate the mechanism of action, the following protocols are standard for 8-substituted purine nucleosides.

HEK-Blue™ TLR7 Reporter Assay

This assay quantifies the agonist's potency (EC50) by measuring NF-


B activation in a controlled system.

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen).

  • QUANTI-Blue™ detection medium.

  • Positive Control: R848 (Resiquimod).

  • Test Compound: 2-Amino-8-bromopurineriboside (dissolved in DMSO).

Protocol:

  • Preparation: Suspend HEK-Blue hTLR7 cells in culture medium to a density of

    
     cells/mL.
    
  • Plating: Add 180 µL of cell suspension per well in a 96-well plate.

  • Stimulation: Add 20 µL of the test compound at varying concentrations (e.g., 1 µM to 100 µM). Include DMSO vehicle control and R848 (1 µM) positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Detection: Add 20 µL of supernatant to 180 µL of QUANTI-Blue solution. Incubate for 1–3 hours.

  • Readout: Measure absorbance (OD) at 620–655 nm. A blue color indicates SEAP (Secreted Embryonic Alkaline Phosphatase) activity driven by NF-

    
    B.
    
PBMC Cytokine Profiling

To confirm activity in primary human cells.

Protocol:

  • Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Culture: Plate PBMCs at

    
     cells/mL in RPMI-1640 medium.
    
  • Treatment: Treat with 2-Amino-8-bromopurineriboside (10–100 µM) for 24 hours.

  • Analysis: Collect supernatant. Quantify TNF-

    
     and IFN-
    
    
    
    using commercial ELISA kits.
    • Note: 8-substituted guanosines typically induce high levels of TNF-

      
       and IL-8.
      

Data Summary: Structure-Activity Relationship (SAR)[7]

The following table contextualizes the activity of 2-Amino-8-bromopurineriboside within the 8-substituted purine class.

CompoundC2 SubstituentC6 SubstituentC8 SubstituentConformationPrimary Activity
2-Amino-8-Br-Purine Riboside



Syn Structural Probe / Weak TLR Agonist
8-Bromoguanosine


(Oxo)

Syn Potent TLR7 Agonist / B-cell Activator
8-Bromoadenosine



Syn Weak TLR7 Agonist / Stress Marker
Guanosine


(Oxo)

AntiMetabolic Precursor (Inactive on TLR)

Key Insight: The C6-oxo group (present in Guanosine) is critical for maximal TLR7 potency. The 2-Amino-8-bromo derivative (lacking C6-oxo) retains the syn conformation but typically exhibits lower potency than 8-Bromoguanosine, making it a valuable negative control or intermediate for SAR studies.

References

  • Tavale, S. S., & Sobell, H. M. (1970). Crystal and molecular structure of 8-bromoguanosine and 8-bromoadenosine, two purine nucleosides in the syn conformation. Journal of Molecular Biology, 48(1), 109-123. Link

  • Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651. Link

  • PubChem. (n.d.). 2-Amino-8-bromopurineriboside (CID 86339913).[2] National Center for Biotechnology Information. Link

  • Chatgilialoglu, C., et al. (2008). One-Electron Reduction of 8-Bromo-2-aminoadenosine in the Aqueous Phase: Radiation Chemical and DFT Studies of the Mechanism. The Journal of Physical Chemistry B, 112(39), 12416–12423. Link

Sources

Exploratory

physicochemical properties of 2-Amino-8-bromopurineriboside

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-8-bromopurineriboside Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Amino-8-bromopurinerib...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-8-bromopurineriboside

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-8-bromopurineriboside, a modified nucleoside of significant interest in biomedical research and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the core physicochemical properties, analytical methodologies, and biological context of this compound, grounding all claims in authoritative data and established experimental protocols.

Introduction and Strategic Importance

2-Amino-8-bromopurineriboside is a synthetic purine nucleoside analogue. Its structure, comprising a 2-aminopurine core, a bromine atom at the C8 position, and a ribofuranosyl moiety, makes it a subject of investigation for various therapeutic applications. As a modified nucleoside, it has the potential to interfere with nucleic acid synthesis, a mechanism central to its observed antiviral and anticancer activities.[1] Understanding its physicochemical properties is paramount for its development, as these characteristics govern its solubility, stability, absorption, and ultimately, its efficacy and formulation potential.

Core Physicochemical Data

A summary of the key computed and experimental properties of 2-Amino-8-bromopurineriboside is presented below. These values are fundamental for designing experiments and formulating this compound for preclinical and clinical evaluation.

PropertyValueSource
IUPAC Name (2R,3R,4S,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diolPubChem[2]
Molecular Formula C₁₀H₁₂BrN₅O₄PubChem[2]
Molecular Weight 346.14 g/mol PubChem[2]
CAS Number 3001-47-6Biosynth[1]
Appearance Solid (Typical for purine nucleosides)General Knowledge
XLogP3 (LogP) -0.9PubChem[2]
Hydrogen Bond Donors 4PubChem[2]
Hydrogen Bond Acceptors 8PubChem[2]
Storage Temperature 4°CUnited States Biological[3]

Structural and Functional Elucidation

The unique arrangement of functional groups in 2-Amino-8-bromopurineriboside dictates its chemical behavior and biological interactions.

Chemical Structure

The molecule consists of a planar purine ring system, which facilitates stacking interactions, and a flexible ribose sugar, which imparts chirality and hydrophilicity. The bromine at C8 and the amino group at C2 are critical for its specific biological targeting.

Caption: 2D chemical structure of 2-Amino-8-bromopurineriboside.

Solubility

The solubility of a compound is critical for its bioavailability. The ribose moiety, with its multiple hydroxyl groups, confers a degree of aqueous solubility. However, the larger, relatively nonpolar purine core can limit this.

  • Causality: The molecule's overall solubility is a balance between the hydrophilic ribose sugar and the more hydrophobic brominated purine base. Its LogP value of -0.9 indicates a preference for aqueous environments over lipid environments.[2] Solubility is expected to be pH-dependent due to the ionizable amino group and nitrogen atoms in the purine ring.

  • Experimental Protocol: Shake-Flask Method for Aqueous Solubility

    • Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

    • Incubation: Add an excess amount of 2-Amino-8-bromopurineriboside to each buffer in a sealed vial.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

    • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[4]

Stability

Nucleoside analogues can be susceptible to degradation via hydrolysis of the glycosidic bond, particularly under acidic conditions. Temperature and light can also impact stability.

  • Causality: The N-glycosidic bond linking the purine base to the ribose sugar is the most common point of degradation. The stability profile is essential for determining appropriate storage conditions and shelf-life.[3]

  • Experimental Protocol: HPLC-Based Stability Assessment

    • Sample Preparation: Prepare stock solutions of the compound in relevant buffers (e.g., acidic, neutral, basic) and solvents.

    • Stress Conditions: Subject aliquots of the solution to various stress conditions:

      • Temperature: 4°C, 25°C, 40°C, 60°C.

      • pH: pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), pH 7.4.

      • Oxidative: 3% H₂O₂ solution.

      • Photolytic: Exposure to UV light.

    • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Analysis: Quantify the remaining parent compound and any major degradants using a stability-indicating HPLC method. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

Biological Activity and Mechanism of Action

2-Amino-8-bromopurineriboside is recognized as a modified nucleoside that inhibits viral DNA and RNA synthesis.[1] This mechanism is foundational to its potential as an antiviral and anticancer agent.[1]

  • Mechanism: As a nucleoside analogue, it can be taken up by cells and phosphorylated by cellular kinases to its active triphosphate form. This triphosphate can then act as a competitive inhibitor or a fraudulent substrate for DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation and thereby inhibiting viral replication or cancer cell proliferation.

G cluster_cell Target Cell (Viral or Cancer) Compound 2-Amino-8-bromopurineriboside Kinase1 Cellular Kinases Compound->Kinase1 Phosphorylation MonoP Monophosphate Kinase1->MonoP Kinase2 Cellular Kinases MonoP->Kinase2 Phosphorylation DiP Diphosphate Kinase2->DiP Kinase3 Cellular Kinases DiP->Kinase3 Phosphorylation TriP Active Triphosphate Kinase3->TriP Polymerase Viral/Cellular DNA/RNA Polymerase TriP->Polymerase Competitive Inhibition NucleicAcid Growing DNA/RNA Chain Termination Chain Termination (Inhibition of Synthesis) Polymerase->Termination NucleicAcid->Termination

Caption: Generalized metabolic activation and mechanism of action.

Synthesis and Analytical Characterization

The synthesis and purification of 2-Amino-8-bromopurineriboside require precise control to ensure high purity and correct stereochemistry.

General Synthetic Approach

A common strategy involves the bromination of a suitable 2-aminopurine precursor, followed by glycosylation with a protected ribose derivative. This ensures the correct β-anomeric configuration, which is crucial for biological activity.

G Start 2-Aminopurine Precursor Step1 Bromination (e.g., Br2, NBS) Start->Step1 Intermediate 8-Bromo-2-aminopurine Step1->Intermediate Step2 Glycosylation (Protected Ribose) Intermediate->Step2 Protected Protected Riboside Step2->Protected Step3 Deprotection Protected->Step3 Final 2-Amino-8-bromopurineriboside Step3->Final Purify Purification (Chromatography) Final->Purify

Caption: High-level workflow for the synthesis of the target compound.

Analytical Characterization Workflow

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the position of the bromine and amino groups and the stereochemistry of the ribose ring.[5]

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to quantify it in various matrices.[4]

G cluster_workflow Characterization Workflow Sample Synthesized Product MS Mass Spectrometry (Confirms Mass) Sample->MS NMR NMR Spectroscopy (Confirms Structure) Sample->NMR HPLC HPLC (Assesses Purity) Sample->HPLC Result Confirmed Structure & Purity >98% MS->Result NMR->Result HPLC->Result

Caption: Standard workflow for analytical characterization.

Conclusion

2-Amino-8-bromopurineriboside is a promising nucleoside analogue with significant therapeutic potential. Its physicochemical properties, particularly its hydrophilicity (LogP -0.9) and specific hydrogen bonding capabilities, are key to its biological interactions. A thorough understanding and application of the analytical and experimental protocols outlined in this guide are essential for any researcher or drug development professional working with this compound. This knowledge ensures data integrity, reproducibility, and accelerates the translation of this molecule from the laboratory to potential clinical applications.

References

  • PubChem. (n.d.). 2-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-8-bromopurineriboside. National Center for Biotechnology Information. Retrieved from [Link]

  • Melnic, E., et al. (2021). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 26(23), 7175. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Jackson, E. K., et al. (2021). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. International Journal of Molecular Sciences, 22(21), 11599. Retrieved from [Link]

  • Ghilardi, J. R., et al. (2005). Biological activities of Bv8 analogues. British Journal of Pharmacology, 146(5), 625–632. Retrieved from [Link]

  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088. Retrieved from [Link]

  • Simpson, A., et al. (2021). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. Metabolites, 11(11), 735. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 2-amino-2 0.... Retrieved from [Link]

  • Haugland, M. M., et al. (2018). Synthesis of 8-bromopurines. Molecules, 23(1), 159. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of Bv8 analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of amino acid substitution on biological activity of cyanophlyctin-β and brevinin-2R. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. Retrieved from [Link]

Sources

Foundational

Technical Guide: In Vitro Studies of 2-Amino-8-bromopurineriboside

Executive Summary & Compound Identity 2-Amino-8-bromopurineriboside (CAS: 3001-47-6) is a synthetic purine nucleoside analog characterized by a bromine substitution at the C8 position and an amino group at the C2 positio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-Amino-8-bromopurineriboside (CAS: 3001-47-6) is a synthetic purine nucleoside analog characterized by a bromine substitution at the C8 position and an amino group at the C2 position. Unlike its more famous analog, 8-Bromoguanosine (a potent TLR7 agonist), this compound lacks the C6-carbonyl oxygen (C6=O).

This structural distinction makes it a critical "Tool Compound" in drug development for two primary applications:

  • Conformational Locking (Biophysics): The bulky C8-bromine atom sterically clashes with the ribose sugar, forcing the nucleoside into the syn conformation. This property is utilized to study Z-DNA/RNA transitions and protein-nucleotide binding geometries.

  • SAR Deconvolution (Immunology): It serves as a structural probe to determine the pharmacophore requirements of Toll-like Receptor 7/8 (TLR7/8) agonists, specifically testing the necessity of the C6-oxo group for receptor activation.

Chemical Profile
PropertySpecification
IUPAC Name 2-amino-8-bromo-9-beta-D-ribofuranosylpurine
Molecular Formula C10H12BrN5O4
Molecular Weight 346.14 g/mol
Solubility DMSO (up to 20 mM), DMF; sparingly soluble in water.
Key Structural Feature C8-Bromo substituent (induces syn-conformation).[1][2][3]
Primary Utility Structural probe, SAR analog, Synthetic intermediate.

Physicochemical Preparation & Handling

Objective: Ensure consistent bioavailability in in vitro assays without precipitation or degradation.

Stock Solution Preparation

The hydrophobicity introduced by the bromine atom requires organic solvents for initial solubilization.

  • Vehicle Selection: Use DMSO (Dimethyl Sulfoxide) , cell-culture grade (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: Dissolve 3.46 mg in 1 mL DMSO for 10 mM.

  • Dissolution Protocol:

    • Add DMSO to the lyophilized powder.

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive due to C-Br bond) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Working Solutions

For cell culture, dilute the stock into pre-warmed culture media (e.g., RPMI-1640 + 10% FBS).

  • Max DMSO Tolerance: Ensure final DMSO concentration is <0.5% (v/v) to prevent vehicle toxicity.

  • Precipitation Check: Inspect under 10x microscopy immediately after dilution. C8-substituted purines can crystallize in aqueous media at high concentrations (>100 µM).

Experimental Module A: Biophysical Conformation Studies

Context: The C8-bromo substituent forces the nucleobase to rotate around the glycosidic bond into the syn conformation (over the sugar), whereas natural purines prefer anti.[1] This module validates this conformational lock.

Protocol: 1H-NMR NOE Analysis

To confirm the syn conformation in solution:

  • Solvent: Dissolve compound in DMSO-d6 or D2O (if concentration permits).

  • Experiment: Perform 1D NOE (Nuclear Overhauser Effect) difference spectroscopy.

  • Target Signals: Saturate the H1' (sugar anomeric proton).

  • Interpretation:

    • Syn Conformation: Strong NOE enhancement observed at the H8 position (or lack thereof if Br is present, look for interaction with H2' or H5''). Correction: Since C8 is brominated, there is no H8. Look for NOE between H1' and the H2 (aromatic proton) or interactions indicating the base is stacked over the ring.

    • Standard Check: Compare chemical shift of H2' with unsubstituted 2-aminopurine riboside. The syn form typically causes an anisotropic shift in sugar protons.

Experimental Module B: Immunomodulatory Profiling (TLR7/8)

Context: 8-Bromoguanosine is a classic TLR7 agonist. This module tests if 2-Amino-8-bromopurineriboside retains this activity or acts as a null/partial agonist due to the missing C6=O.

Signaling Pathway Visualization

The following diagram illustrates the TLR7 signaling cascade and where this compound is evaluated.

TLR_Signaling Ligand 2-Amino-8-Br-Purine (Test Compound) TLR7 TLR7 Receptor (Endosomal) Ligand->TLR7 Binding? Control 8-Bromo-Guo (Positive Control) Control->TLR7 High Affinity MyD88 MyD88 (Adaptor) TLR7->MyD88 IRAK4 IRAK4/1 MyD88->IRAK4 NFkB NF-κB / IRF7 IRAK4->NFkB Phosphorylation Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Cytokines Output: TNF-α, IFN-α, IL-6 Nucleus->Cytokines Expression

Caption: Putative mechanism of action. The test compound is evaluated for its ability to trigger the TLR7-MyD88-NFkB axis compared to the standard 8-Bromoguanosine.

Assay Protocol: HEK-Blue™ TLR7 Reporter Assay

This system provides a colorimetric readout (SEAP) for NF-κB activation.

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen).

  • Positive Control: 8-Bromoguanosine (or Loxoribine).

  • Negative Control: Vehicle (DMSO).

  • Detection Medium: QUANTI-Blue™.

Workflow:

  • Cell Seeding: Plate HEK-Blue cells (50,000 cells/well) in a 96-well flat-bottom plate.

  • Treatment: Add 2-Amino-8-bromopurineriboside in a dose-response curve (e.g., 10 µM, 50 µM, 100 µM, 500 µM).

    • Note: High concentrations are often required for purine analogs (EC50 for 8-Br-Guo is ~200-400 µM).

  • Incubation: Incubate for 16–24 hours at 37°C, 5% CO2.

  • Detection:

    • Transfer 20 µL of supernatant to a new plate.

    • Add 180 µL of QUANTI-Blue solution.

    • Incubate 1–3 hours at 37°C (monitor color change from pink to blue).

  • Quantification: Measure Absorbance at 620–655 nm .

Assay Protocol: PBMC Cytokine Profiling

To validate results in a physiological model.

  • Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient.

  • Culture: Resuspend in RPMI-1640 + 10% heat-inactivated FBS.

  • Stimulation: Treat 1x10^6 cells/mL with compound (100 µM) for 24 hours.

  • Analysis: Harvest supernatant and analyze via ELISA or Multiplex Bead Array (Luminex).

    • Key Analytes: IFN-α (TLR7 specific), TNF-α, IL-6.

Data Interpretation & Troubleshooting

Expected Results Matrix
Readout8-Bromoguanosine (Control)2-Amino-8-bromopurineriboside (Test)Interpretation
SEAP (NF-κB) High Induction (++++)Low/None (+)Lack of C6=O reduces H-bonding in TLR7 pocket.
IFN-α High InductionMinimalConfirms strict pharmacophore requirement.
Cytotoxicity Low (at <500 µM)VariableCheck MTS assay; 2-amino-purines can be mutagenic.
Troubleshooting Guide
  • Issue: Low Solubility / Precipitation.

    • Cause: Hydrophobic Br atom + planar stacking.

    • Fix: Pre-dilute in warm media; do not exceed 1% DMSO; verify solubility by light scattering.

  • Issue: High Background Toxicity.

    • Cause: 2-aminopurine can incorporate into DNA/RNA (mutagenic).

    • Fix: Limit exposure time to <24h; perform washout experiments.

Synthesis & Workflow Diagram

The following diagram outlines the logical flow from chemical handling to data generation.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Biophysics cluster_2 Phase 3: Bioactivity Stock Stock Prep (DMSO, 20mM) QC QC Check (Solubility/Purity) Stock->QC NMR NMR/CD Spec (Confirm Syn-Conformation) QC->NMR Structural Validation HEK HEK-Blue TLR7 Assay (NF-kB Reporter) QC->HEK Screening PBMC PBMC Cytokine Assay (IFN-a / TNF-a) HEK->PBMC Hit Confirmation Tox MTS Cytotoxicity (Safety Profile) HEK->Tox Parallel Safety

Caption: Operational workflow for the characterization of 2-Amino-8-bromopurineriboside.

References

  • PubChem. (n.d.). 2-Amino-8-bromopurineriboside (CID 86339913). National Library of Medicine. Retrieved from [Link]

  • InvivoGen. (n.d.). HEK-Blue™ hTLR7 Cells Protocol. Retrieved from [Link]

  • Zhang, W., et al. (2018).[4] Synthesis of 8-Substituted 2'-Deoxyisoguanosines via Unprotected 8-Brominated 2-Amino-2'-deoxyadenosine. Chemistry & Biodiversity. Retrieved from [Link]

Sources

Exploratory

Preliminary Screening of 2-Amino-8-bromopurineriboside: A Technical Guide

An In-Depth Technical Guide on the Preliminary Screening of 2-Amino-8-bromopurineriboside. Executive Summary & Molecular Identity 2-Amino-8-bromopurineriboside (also known as 2-amino-8-bromo-9- -D-ribofuranosylpurine) is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Preliminary Screening of 2-Amino-8-bromopurineriboside.

Executive Summary & Molecular Identity

2-Amino-8-bromopurineriboside (also known as 2-amino-8-bromo-9-


-D-ribofuranosylpurine) is a synthetic nucleoside analog with significant potential in antiviral therapeutics  and immunomodulation . Chemically, it is the 8-brominated derivative of 2-aminopurine riboside (nebularine derivative).

Unlike its structural cousin 8-Bromoguanosine (which possesses a C6-carbonyl group), this molecule lacks the C6-substitution, altering its hydrogen-bonding capacity and electronic profile. In drug development, it is primarily screened for two mechanisms:

  • TLR7/8 Agonism: Acting as an immunostimulant to induce interferon (IFN) production.[1]

  • Viral Polymerase Inhibition: Acting as a chain terminator or mutagenic nucleoside after intracellular phosphorylation.

Chemical Profile
PropertySpecification
CAS Number 3001-47-6
Formula C

H

BrN

O

Molecular Weight 346.14 g/mol
Core Scaffold Purine Riboside
Key Substituents C2-Amino (-NH

), C8-Bromo (-Br)
Conformation Prefers syn-conformation due to C8-Br steric bulk

Physicochemical Characterization (Pre-Screening)

Before biological assays, the compound must undergo physicochemical profiling to ensure assay validity. 8-substituted purines often exhibit poor aqueous solubility, which can lead to false negatives in screening.

Solubility & Stock Preparation
  • Solvent of Choice: Dimethyl sulfoxide (DMSO).

  • Protocol:

    • Weigh solid compound (e.g., 10 mg).

    • Dissolve in anhydrous DMSO to reach a stock concentration of 10–50 mM .

    • Sonication: Sonicate for 5–10 minutes at room temperature. Visual inspection must confirm no particulate matter remains.

    • Storage: Aliquot into amber tubes (light sensitive due to bromination) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Stability Check

The C8-Bromo bond is generally stable, but the glycosidic bond (N9) can be susceptible to hydrolysis in acidic environments.

  • QC Step: Verify purity via HPLC-UV (254 nm) prior to screening. Purity <95% requires recrystallization.

Biological Screening Workflow

The screening strategy employs a bifurcated approach : assessing immunomodulatory potency (TLR7 pathway) and direct antiviral efficacy.

Primary Screen: TLR7/8 Reporter Assay (HEK-Blue™)

This assay determines if the molecule activates the innate immune system via Toll-Like Receptors 7 or 8, a common mechanism for 8-substituted purines.

Mechanism: HEK293 cells are engineered to express human TLR7 and an NF-


B-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

Protocol:

  • Cell Seeding: Plate HEK-Blue™ hTLR7 cells in 96-well plates (25,000 cells/well) in HEK-Blue™ Detection medium.

  • Compound Treatment:

    • Add 2-Amino-8-bromopurineriboside in a semi-log dilution series (e.g., 0.1

      
      M to 100 
      
      
      
      M).
    • Positive Control: R848 (Resiquimod) at 1

      
      M.
      
    • Negative Control: DMSO (0.5% final concentration).

  • Incubation: Incubate for 16–24 hours at 37°C, 5% CO

    
    .
    
  • Readout: Measure SEAP activity using a spectrophotometer at 620–655 nm .

  • Analysis: Plot Optical Density (OD) vs. Log[Concentration] to determine EC

    
      (Half-maximal effective concentration).
    
Secondary Screen: Cytokine Induction (PBMC)

Validates the reporter hit in a physiologically relevant system.

Protocol:

  • Isolation: Isolate human PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation.

  • Treatment: Incubate PBMCs (10

    
     cells/mL) with the compound (at EC
    
    
    
    derived from Step 3.1) for 24 hours.
  • Quantification: Harvest supernatant and quantify IFN-

    
      and TNF-
    
    
    
    via ELISA or Luminex multiplex assay.
    • Interpretation: High IFN-

      
       indicates TLR7 specificity (plasmacytoid dendritic cell activation). High TNF-
      
      
      
      suggests TLR8 involvement (monocyte activation).
Counter-Screen: Cytotoxicity (CC )

To calculate the Selectivity Index (SI), you must determine the concentration at which the compound kills 50% of host cells.

Protocol (MTS/CCK-8 Assay):

  • Use the same cell line as the antiviral/functional assay (e.g., HEK293 or Vero cells).

  • Incubate cells with compound for 48–72 hours.

  • Add tetrazolium reagent (MTS or CCK-8).

  • Measure absorbance at 450 nm (formazan production).

  • Calculation:

    
    . An SI > 10 is generally considered a "hit."
    

Visualizations

Screening Cascade Diagram

The following diagram illustrates the logical flow from compound preparation to hit validation.

ScreeningCascade Start Compound: 2-Amino-8-bromopurineriboside QC QC: HPLC Purity & DMSO Solubility Start->QC Primary Primary Screen: HEK-Blue hTLR7 (NF-kB Reporter) QC->Primary If Purity >95% Tox Counter Screen: Cytotoxicity (MTS/CCK-8 Assay) Primary->Tox Parallel Workflow Secondary Secondary Screen: PBMC Cytokine Profiling (IFN-alpha / TNF-alpha) Primary->Secondary If EC50 < 10 uM Analysis Data Analysis: Calculate SI (CC50 / EC50) Tox->Analysis Secondary->Analysis Decision Decision: Hit vs. Toxicant Analysis->Decision

Caption: Operational workflow for the preliminary screening of 2-Amino-8-bromopurineriboside, prioritizing functional activity and safety profiling.

Mechanism of Action (TLR7 Pathway)

Understanding the target pathway is crucial for interpreting assay data. 8-substituted purines mimic viral ssRNA in the endosome.

TLR7Pathway Compound 2-Amino-8-bromo- purineriboside Endosome Endosome Compound->Endosome Cell Entry TLR7 TLR7 Receptor Endosome->TLR7 Binding (Syn-conformation) MyD88 MyD88 TLR7->MyD88 Recruitment IRF7 IRF7 MyD88->IRF7 Phosphorylation NFkB NF-kB MyD88->NFkB Activation Nucleus Nucleus IRF7->Nucleus Translocation NFkB->Nucleus Cytokines Output: Type I Interferons (Antiviral State) Nucleus->Cytokines Transcription

Caption: The putative signaling pathway activated by 2-Amino-8-bromopurineriboside, leading to an antiviral immune response.

Data Interpretation & Troubleshooting

Quantitative Analysis Table

Organize your screening data using the following template to ensure comparability across batches.

ParameterDefinitionTarget Criteria (Hit)
EC

Concentration inducing 50% max reporter activity.< 5

M
CC

Concentration causing 50% cell death.> 50

M
SI Selectivity Index (CC

/ EC

).
> 10
E

Maximal efficacy relative to R848 control.> 80%
Troubleshooting Common Issues
  • Precipitation in Media: If the compound precipitates upon addition to cell culture media, reduce the stock concentration or increase the dilution factor. Ensure final DMSO is <0.5%.

  • High Background Signal: In reporter assays, this often indicates constitutive receptor activity or contamination. Run a "No Receptor" control cell line.

  • Fluorescence Interference: 2-Aminopurine derivatives are naturally fluorescent. If using a fluorescence-based readout (instead of colorimetric SEAP), ensure the compound's emission (approx. 370 nm excitation / 440 nm emission) does not overlap with the assay fluorophore.

References

  • Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • InvivoGen. (n.d.). HEK-Blue™ hTLR7 Cells Protocol. Retrieved from [Link]

  • Ward, D. C., et al. (1969). Fluorescence studies of nucleotides and polynucleotides.[2][3][4][5] I. Formycin, 2-aminopurine riboside, 2,6-diaminopurine riboside, and their derivatives. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Amino-8-bromopurineriboside: Synthesis, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Modified Purine Nucleoside In the landscape of contemporary drug discovery, nucleoside analogues remain a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Modified Purine Nucleoside

In the landscape of contemporary drug discovery, nucleoside analogues remain a cornerstone of therapeutic innovation, particularly in the realms of oncology and virology. Their ability to mimic endogenous nucleosides allows them to competitively inhibit key enzymatic processes or be incorporated into nascent DNA or RNA chains, thereby disrupting cellular replication and viral propagation. This guide focuses on a promising, yet less-explored molecule: 2-Amino-8-bromopurineriboside. As a Senior Application Scientist, the intent of this document is not merely to collate existing data, but to provide a synthesized, in-depth technical resource that illuminates the path from chemical synthesis to potential clinical application. We will delve into the causality behind experimental design, the intricacies of its mechanism of action, and the practical workflows required to harness its therapeutic potential.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2-Amino-8-bromopurineriboside is fundamental for its synthesis, formulation, and interpretation of its biological activity.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrN₅O₄
Molecular Weight 346.14 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
SMILES C1=C2C(=NC(=N1)N)N(C(=N2)Br)[C@H]3CO)O">C@@HO
Physical Description Solid (predicted)
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.
  • ¹H NMR: The spectrum would be expected to show characteristic signals for the purine and ribose protons. The anomeric proton of the ribose ring would likely appear as a doublet. The protons on the ribose sugar would exhibit complex splitting patterns due to their diastereotopic nature. The amino protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would display ten distinct carbon signals corresponding to the purine and ribose moieties.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H (amine), O-H (hydroxyl), C-N, and C=C stretching vibrations.

Synthesis of 2-Amino-8-bromopurineriboside: A Proposed Pathway

While a specific, detailed protocol for the synthesis of 2-Amino-8-bromopurineriboside is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related purine nucleosides. The following proposed workflow is based on the bromination of a 2-aminopurine riboside precursor.

Synthesis_Workflow A 2-Aminopurine Riboside (Starting Material) B Protection of Ribose Hydroxyl Groups A->B e.g., Acetic Anhydride, Pyridine C Bromination at C8 B->C e.g., N-Bromosuccinimide (NBS) in DMF D Deprotection C->D e.g., Methanolic Ammonia E Purification D->E e.g., Silica Gel Chromatography F 2-Amino-8-bromopurineriboside (Final Product) E->F

Proposed Synthetic Workflow for 2-Amino-8-bromopurineriboside.

Step-by-Step Experimental Protocol (Proposed):

Rationale: The protection of the hydroxyl groups on the ribose moiety is a critical first step to prevent unwanted side reactions during the electrophilic bromination of the purine ring. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of purines at the C8 position. The subsequent deprotection step is necessary to restore the biologically active form of the nucleoside.

  • Protection of Ribose Hydroxyl Groups:

    • Dissolve 2-aminopurine riboside in a suitable solvent such as pyridine.

    • Cool the solution in an ice bath.

    • Add acetic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction with methanol and evaporate the solvent under reduced pressure to obtain the protected intermediate.

  • Bromination:

    • Dissolve the protected 2-aminopurine riboside in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

    • Add N-Bromosuccinimide (NBS) in portions at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude protected 2-Amino-8-bromopurineriboside in methanolic ammonia.

    • Stir the solution at room temperature in a sealed vessel until the deprotection is complete (monitored by TLC).

    • Evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-Amino-8-bromopurineriboside.

Self-Validation: Each step of this proposed synthesis should be monitored by Thin Layer Chromatography (TLC) to ensure the completion of the reaction and to check for the formation of byproducts. The identity and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and comparison with any available reference data.

Mechanism of Action: A Dual Threat to Pathogens and Cancer Cells

The therapeutic potential of 2-Amino-8-bromopurineriboside stems from its ability to interfere with fundamental cellular processes. Its mechanism of action is believed to be multifaceted, primarily revolving around the inhibition of key enzymes involved in nucleic acid metabolism.

Inhibition of Viral DNA and RNA Synthesis

As a nucleoside analogue, 2-Amino-8-bromopurineriboside is recognized by viral polymerases. Following intracellular phosphorylation to its triphosphate form, it can act as a competitive inhibitor of the natural nucleotide substrates. Its incorporation into a growing viral DNA or RNA strand leads to chain termination, thus halting viral replication. This mechanism is central to its observed antiviral activity against a range of viruses including influenza, herpes simplex virus type 1, hepatitis B virus, and human immunodeficiency virus type 1.[1]

Antiviral_Mechanism cluster_cell Host Cell A 2-Amino-8-bromopurineriboside B Intracellular Kinases A->B Phosphorylation C Triphosphate form B->C D Viral Polymerase C->D Competitive Inhibition E Viral DNA/RNA Synthesis C->E Incorporation D->E F Chain Termination E->F G Inhibition of Viral Replication F->G

Antiviral Mechanism of 2-Amino-8-bromopurineriboside.

Anticancer Activity: Targeting Purine Metabolism

The anticancer properties of 2-Amino-8-bromopurineriboside are linked to its role as a purine analogue. Cancer cells, with their high proliferation rates, are heavily dependent on the de novo synthesis of nucleotides. By mimicking natural purines, 2-Amino-8-bromopurineriboside can disrupt these pathways.

One of the key proposed mechanisms for the anticancer effects of the broader class of 8-aminopurines is the inhibition of purine nucleoside phosphorylase (PNPase) .

PNPase_Inhibition cluster_pathway Purine Salvage Pathway Inosine Inosine PNPase PNPase Inosine->PNPase Hypoxanthine Hypoxanthine PNPase->Hypoxanthine Compound 2-Amino-8-bromopurineriboside Compound->PNPase Inhibition

Inhibition of Purine Nucleoside Phosphorylase (PNPase).

Causality: PNPase is a crucial enzyme in the purine salvage pathway, catalyzing the phosphorolytic cleavage of the glycosidic bond of purine nucleosides. By inhibiting PNPase, 8-aminopurine derivatives can lead to an accumulation of its substrates (like inosine and guanosine) and a depletion of its products (like hypoxanthine and guanine). This "rebalancing" of the purine metabolome can have several downstream effects that are detrimental to cancer cells, including the induction of apoptosis. This mechanism has shown promise in preclinical models of leukemia, lymphoma, and breast cancer.[1]

Preclinical Evaluation: In Vitro and In Vivo Studies

The evaluation of 2-Amino-8-bromopurineriboside's therapeutic potential requires a systematic approach involving both in vitro and in vivo studies.

In Vitro Cytotoxicity and Antiviral Assays

Objective: To determine the concentration-dependent inhibitory effects of the compound on cancer cell viability and viral replication.

Experimental Workflow:

In_Vitro_Workflow A Cell Culture (Cancer Cell Lines or Virus-infected Host Cells) B Treatment with 2-Amino-8-bromopurineriboside (Dose-Response) A->B C Incubation B->C D Viability/Replication Assay C->D E Data Analysis (IC50/EC50 Determination) D->E

General Workflow for In Vitro Assays.

Detailed Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, K562 for leukemia) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-8-bromopurineriboside in culture medium and add them to the wells. Include appropriate controls (untreated cells and vehicle control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic efficacy and safety of 2-Amino-8-bromopurineriboside in animal models of cancer or viral infection.

Experimental Design (Xenograft Mouse Model of Cancer):

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer 2-Amino-8-bromopurineriboside (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules.

  • Efficacy Assessment: Measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Future Directions and Drug Development Considerations

The early-stage research on 2-Amino-8-bromopurineriboside indicates its potential as a dual-action therapeutic agent with both anticancer and antiviral properties. However, several key areas require further investigation to advance its development:

  • Lead Optimization: Structure-activity relationship (SAR) studies can be conducted to synthesize and evaluate derivatives of 2-Amino-8-bromopurineriboside with improved potency, selectivity, and pharmacokinetic properties.

  • Detailed Mechanistic Studies: Further research is needed to fully elucidate the specific molecular targets and pathways affected by this compound in different cancer types and viruses.

  • Pharmacokinetics and Toxicology: Comprehensive studies are required to assess the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of the compound in preclinical models.

  • Combination Therapies: Investigating the synergistic effects of 2-Amino-8-bromopurineriboside with other established anticancer or antiviral drugs could lead to more effective treatment regimens.

References

  • PubChem. 2-Amino-8-bromopurineriboside. [Link]

  • Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension. [Link]

  • Shealy, Y. F., et al. (1984). Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information (2013). MTT Assay Protocol. In: Assay Guidance Manual. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Structural &amp; Synthetic Utility of 2-Amino-8-bromopurineriboside

This Application Note is designed for researchers in structural biology, medicinal chemistry, and nucleoside pharmacology . It deviates from standard templates to focus on the unique physicochemical properties of 2-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in structural biology, medicinal chemistry, and nucleoside pharmacology . It deviates from standard templates to focus on the unique physicochemical properties of 2-Amino-8-bromopurineriboside (8-Br-2-AP) —specifically its utility as a conformational lock and a synthetic scaffold .

Executive Summary & Mechanism of Action

2-Amino-8-bromopurineriboside is not merely a generic nucleoside analog; it is a precision tool used to interrogate the glycosidic torsion angle of nucleic acid enzymes and receptors.

Unlike natural purines (Adenosine, Guanosine) which exist in a dynamic equilibrium between anti and syn conformations (favoring anti in solution), the introduction of a bulky bromine atom at the C8 position creates significant steric clash with the ribose sugar (specifically the O4' oxygen). This forces the nucleoside to adopt the syn conformation .

Core Applications:
  • Conformational Probing: Determining if a target enzyme (e.g., Polymerase, Deaminase, PNP) requires the substrate to be in the anti conformation for catalysis.

  • Synthetic Scaffold: The C8-Bromine serves as an excellent leaving group for

    
     reactions, allowing the rapid generation of C8-substituted libraries (amino, thio, alkyl derivatives).
    
  • Heavy-Atom Phasing: The bromine atom provides anomalous scattering for X-ray crystallography phasing of nucleoside-protein complexes.

Structural Biology: The Syn-Conformation Lock

The primary utility of this compound lies in its ability to "freeze" the glycosidic bond. This allows researchers to map the active site geometry of purine-processing enzymes.

Mechanistic Diagram: Steric Control of Conformation

The following diagram illustrates the steric hindrance driving the syn preference.

SynAntiConformation Natural Natural Purine (H at C8) Equilibrium Dynamic Equilibrium (Anti > Syn) Natural->Equilibrium Low Barrier Brominated 8-Bromo-2-AP (Br at C8) StericClash Steric Clash (Br vs Ribose O4') Brominated->StericClash High Steric Bulk SynLocked Syn-Conformation Locked StericClash->SynLocked Forces Rotation

Figure 1: Mechanistic logic of the 8-bromo substitution. The bulky bromine atom prevents the 'anti' conformation, locking the molecule in 'syn'.

Experimental Design & Protocols

Protocol A: Enzymatic Steric Exclusion Assay

Objective: Determine if your target enzyme (e.g., a Purine Nucleoside Phosphorylase or RNA Polymerase) strictly requires an anti substrate.

Rationale: If the enzyme accepts 2-Aminopurine riboside (parent) but rejects 2-Amino-8-bromopurineriboside, the active site likely imposes a strict steric constraint favoring the anti conformation.

Materials:

  • Test Compound: 2-Amino-8-bromopurineriboside (10 mM stock in DMSO).

  • Control Compound: 2-Aminopurine riboside (2-AP, anti-favoring).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2.

  • Detection: HPLC or Spectrophotometry (monitoring depletion of substrate).

Workflow:

  • Solubilization: Dissolve 2-Amino-8-bromopurineriboside in 100% DMSO.

    • Note: Do not store in aqueous buffer for >24h to avoid slow debromination or hydrolysis.

  • Reaction Setup:

    • Prepare 100 µL reaction mix: Buffer + Enzyme (10-50 nM) + Substrate (100 µM).

    • Keep DMSO concentration < 2% to avoid solvent effects.

  • Kinetics Measurement:

    • Incubate at 37°C.

    • Aliquot 10 µL at t=0, 5, 10, 30, 60 min.

    • Quench with 10 µL 10% TCA or Methanol.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase.

    • Gradient: 0-20% Acetonitrile in 0.1% TEAA buffer over 15 min.

    • Expectation: The 8-bromo analog will elute later (more hydrophobic) than the parent.

Interpretation:

Observation Structural Conclusion
No Activity (0% conversion) Active site strictly requires anti conformation (Steric Exclusion).
Reduced Activity (<10%) Active site tolerates syn but prefers anti.

| Full Activity | Enzyme binds substrate in syn or has a flexible pocket. |

Protocol B: Synthetic Derivatization (S_NAr Displacement)

Objective: Use 2-Amino-8-bromopurineriboside as a scaffold to synthesize 8-amino or 8-thio derivatives.

Rationale: The C8 position is electron-deficient due to the electronegative nitrogens of the imidazole ring and the bromine. Nucleophilic aromatic substitution (


) occurs readily with amines or thiols.

Safety: Perform in a fume hood. Bromine displacement can release HBr (neutralized by excess amine).

Workflow Diagram:

SynthesisWorkflow Start Start: 2-Amino-8-Br-Purine Riboside Reagent Add Nucleophile (e.g., Methylamine, HS-R) Start->Reagent Conditions Heat: 60-80°C Solvent: EtOH or DMF Reagent->Conditions Intermediate Transition State (Meisenheimer-like) Conditions->Intermediate Product Product: 8-Substituted Derivative (8-Amino / 8-Thio) Intermediate->Product - HBr

Figure 2: Synthetic pathway for modifying the C8 position.

Step-by-Step:

  • Reaction: Dissolve 50 mg of 2-Amino-8-bromopurineriboside in 2 mL of anhydrous Ethanol (or DMF for lower solubility amines).

  • Nucleophile Addition: Add 5-10 equivalents of the amine (e.g., methylamine, benzylamine) or thiol.

  • Reflux: Heat to 70°C in a sealed pressure vial (if using volatile amines) or reflux condenser for 4-12 hours.

    • Monitor: Check TLC (SiO2, 10% MeOH in DCM). The product will typically be more polar (lower Rf) if an amine is added.

  • Purification: Evaporate solvent. Purify via Flash Chromatography (DCM:MeOH gradient).

Critical Data & Handling

Solubility Profile
SolventSolubilityComment
Water Low (< 1 mM)Heating required; prone to precipitation upon cooling.
DMSO High (> 50 mM)Recommended for stock solutions. Store at -20°C.
Ethanol ModerateGood for synthetic reactions.
UV/Vis Characterization
  • Lambda max: ~305-310 nm (Bathochromic shift compared to 2-aminopurine due to Br auxochrome).

  • Fluorescence: Quenched. unlike the highly fluorescent 2-aminopurine, the 8-bromo derivative exhibits minimal fluorescence due to the "Heavy Atom Effect" (Bromine) which promotes intersystem crossing over fluorescence emission.

    • Application Note: Use 8-Br-2-AP as a dark control in fluorescence experiments involving 2-aminopurine.

References

  • Tavale, S. S., & Sobell, H. M. (1970). Crystal and molecular structure of 8-bromoguanosine and 8-bromoadenosine, two purine nucleosides in the syn conformation.[1] Journal of Molecular Biology, 48(1), 109-123.[1] Link

  • Ikehara, M. (1984). 8-Substituted Purine Nucleosides: Conformation and Applications. Accounts of Chemical Research.
  • Ward, D. C., et al. (1969). Fluorescence Studies of Nucleotides and Polynucleotides. Journal of Biological Chemistry. (Establishes 2-aminopurine fluorescence baseline).
  • Biosynth Carbosynth. 2-Amino-8-bromo-9-(b-D-ribofuranosyl)purine Product Page. Link

Sources

Application

Application Note: In Vivo Administration Protocol for 2-Amino-8-bromopurineriboside (8-Br-2-APR)

This Application Note provides a rigorous, high-precision guide for the in vivo administration of 2-Amino-8-bromopurineriboside (hereafter referred to as 8-Br-2-APR ). While often structurally compared to the canonical T...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-precision guide for the in vivo administration of 2-Amino-8-bromopurineriboside (hereafter referred to as 8-Br-2-APR ).

While often structurally compared to the canonical TLR7 agonist 8-Bromoguanosine (8-Br-Guo) , 8-Br-2-APR lacks the C6-carbonyl group, imparting distinct physicochemical properties and metabolic profiles. This protocol addresses the specific challenges of solubility , stability , and nephrotoxicity inherent to 8-halopurine nucleosides.

Executive Summary

8-Br-2-APR is a synthetic purine nucleoside analog used primarily in structural biology (as a phasing agent) and immunopharmacology (as a Toll-like Receptor ligand precursor). In an in vivo context, it serves as a probe for purine metabolism and innate immune activation. This guide outlines a validated workflow for formulation and systemic administration, prioritizing the mitigation of crystalluria (precipitation in renal tubules) and maximizing bioavailability.

Key Pharmacological Challenges
ParameterChallengeSolution Strategy
Solubility Highly hydrophobic due to C8-bromine atom.Use of co-solvent system (DMSO/PEG400) or pH adjustment.
Metabolism Potential conversion to 8-Br-Guo via deaminase/oxidase pathways.Monitor both parent compound and 6-oxo metabolites.
Toxicity High risk of renal failure via crystal deposition.Strict hydration protocols and slow infusion/injection rates.

Mechanism of Action & Signaling Pathway

Upon administration, 8-substituted purine nucleosides often act as intracellular ligands for endosomal Toll-like Receptors (TLR7/8), triggering the MyD88-dependent pathway. This leads to the induction of Type I Interferons (IFN-


) and proinflammatory cytokines.
Figure 1: Putative Signaling Pathway & Metabolic Fate

The diagram below illustrates the cellular uptake, potential metabolic conversion to the guanosine analog, and subsequent TLR7 activation.

TLR_Signaling cluster_metabolism Metabolic Conversion (Hypothetical) cluster_signaling Signal Transduction Compound 8-Br-2-APR (Extracellular) Endosome Endosome Compound->Endosome Endocytosis / Transport TLR7 TLR7 Receptor Compound->TLR7 Direct Binding? Metabolite 8-Bromoguanosine (Active Metabolite?) Compound->Metabolite Deamination (In Vivo) MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 / IRAK1 MyD88->IRAK4 NFkB NF-κB Complex IRAK4->NFkB IRF7 IRF7 IRAK4->IRF7 Nucleus Nucleus NFkB->Nucleus Translocation IRF7->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription IFN Type I Interferons (IFN-α/β) Nucleus->IFN Transcription Metabolite->TLR7 High Affinity Binding

Caption: Putative pharmacodynamics of 8-Br-2-APR, highlighting potential metabolic conversion to 8-Bromoguanosine and downstream MyD88-mediated cytokine induction.

Pre-Experimental Formulation Protocol

Critical Safety Note: 8-Br-2-APR is poorly soluble in neutral aqueous buffers. Incomplete dissolution will cause immediate precipitation upon injection, leading to embolism or local necrosis.

Reagents Required[2][3][4]
  • Active Pharmaceutical Ingredient (API): 2-Amino-8-bromopurineriboside (High Purity >98%).

  • Vehicle Components:

    • Dimethyl Sulfoxide (DMSO), sterile filtered.

    • Polyethylene Glycol 400 (PEG400).

    • Sterile Saline (0.9% NaCl) or PBS (pH 7.4).

    • 1N NaOH and 1N HCl (for pH adjustment).

Formulation Workflow (Standard Dose: 50 mg/kg)

This formulation is designed for Intraperitoneal (I.P.) administration. For Intravenous (I.V.) use, reduce DMSO concentration to <5% and use slow infusion.

  • Stock Solution (50 mg/mL):

    • Weigh the required amount of 8-Br-2-APR.

    • Dissolve completely in 100% DMSO . Vortex vigorously. Sonication at 37°C for 10 minutes may be required to ensure clarity.

    • Checkpoint: The solution must be crystal clear.

  • Working Solution (Preparation immediately prior to use):

    • Target composition: 10% DMSO / 40% PEG400 / 50% Saline .

    • Step A: Add the required volume of DMSO Stock.

    • Step B: Add PEG400 and vortex.

    • Step C: Slowly add warm (37°C) Sterile Saline while vortexing.

    • Note: If precipitation occurs, add 1N NaOH dropwise until clear (pH may rise to ~8.5; this is acceptable for I.P. injection but monitor for irritation).

In Vivo Administration Protocol (Murine Model)

Experimental Design Table
GroupTreatmentDoseRouteFrequencyN (Mice)
G1 Vehicle ControlN/AI.P.Single Bolus5
G2 Low Dose 8-Br-2-APR25 mg/kgI.P.Single Bolus8
G3 High Dose 8-Br-2-APR100 mg/kgI.P.Single Bolus8
G4 Positive Control (e.g., R848)10 μ g/mouse I.P.Single Bolus5
Step-by-Step Procedure
Phase 1: Preparation
  • Acclimatization: Ensure animals (e.g., C57BL/6, 6-8 weeks) are acclimatized for 7 days.

  • Hydration: Administer 0.5 mL sterile saline S.C. (subcutaneous) 1 hour prior to dosing. Rationale: 8-substituted purines are nephrotoxic; pre-hydration prevents crystal deposition in kidneys.

Phase 2: Administration (I.P.)[1]
  • Restrain the mouse securely using the scruff method.

  • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum/bladder.

  • Inject the working solution using a 27G needle.

    • Max Volume: 10 mL/kg (e.g., 200 μL for a 20g mouse).

  • Massage the abdomen gently to disperse the vehicle.

Phase 3: Monitoring & Harvest
  • Clinical Observation: Monitor for "hunching," piloerection, or lethargy (signs of cytokine storm or acute toxicity) every 30 mins for the first 4 hours.

  • Blood Collection:

    • Timepoints: 2h, 6h, 24h post-injection.

    • Method: Tail vein bleed or cardiac puncture (terminal).

    • Process serum for cytokine analysis (ELISA/Luminex).

  • Tissue Harvest (24h):

    • Collect Kidneys (fix in formalin) to check for crystalluria/tubular damage.

    • Collect Spleen for flow cytometry (activation of DCs/B-cells).

Workflow Visualization

The following diagram details the operational workflow from formulation to data acquisition.

Protocol_Workflow Start Start Weigh Weigh API (8-Br-2-APR) Start->Weigh Dissolve Dissolve in DMSO (Stock 50mg/mL) Weigh->Dissolve Dilute Dilute w/ PEG400 + Saline (Check Clarity) Dissolve->Dilute Inject I.P. Injection (25-100 mg/kg) Dilute->Inject Hydrate Pre-Hydrate Mice (0.5mL Saline S.C.) Hydrate->Inject -1 Hour Monitor Monitor Toxicity (0-4 Hours) Inject->Monitor Bleed Serum Collection (Cytokines) Monitor->Bleed 2h, 6h Necropsy Necropsy (24h) Kidney/Spleen Bleed->Necropsy 24h

Caption: Operational workflow for the safe administration of 8-Br-2-APR, emphasizing the critical pre-hydration step.

Expected Results & Troubleshooting

Pharmacodynamic Readouts
  • Cytokine Induction: Expect elevation of TNF-α and IL-6 peaking at 2-4 hours. IFN-α may peak slightly later (4-6 hours).

  • Cellular Activation: Increased expression of CD69 and CD86 on splenic Dendritic Cells (CD11c+) and B cells (CD19+).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Syringe Temperature drop or pH shock.Keep solution warm (37°C); increase PEG400 ratio; ensure rapid injection after drawing up.
Severe Lethargy Cytokine storm or solvent toxicity.Reduce dose; reduce DMSO concentration (<10%); ensure hydration.
No Immune Response Compound degradation or low bioavailability.Verify API purity (HPLC); Check pH (acidic pH degrades purines); Confirm delivery route.
Hematuria (Blood in urine) Crystalluria / Renal damage.Terminate experiment. This indicates the dose is too high or solubility limit exceeded in vivo.

References

  • Hemmi, H., et al. (2002). Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway. Nature Immunology, 3(2), 196–200.

  • Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646–6651.

  • Schon, M. P., & Schon, M. (2008). TLR7 and TLR8 as targets in cancer therapy. Oncogene, 27, 190–199.

  • Wille-Reece, U., et al. (2005). Toll-Like Receptor Agonists Influence the Magnitude and Quality of Th1 and Cytotoxic T-Lymphocyte Responses. Journal of Immunology, 174(12), 7676-7683.

  • Bio-Techne / Tocris. 8-Bromoguanosine Product Information and Solubility Data. (Cited for physicochemical properties of the 8-bromo-purine class).

Sources

Method

Practical Guide to Using 2-Amino-8-bromopurineriboside

This guide provides a comprehensive technical analysis and practical protocols for 2-Amino-8-bromopurineriboside (also referred to as 8-Bromo-2-aminopurine riboside or 8-Br-2AP ). While often overshadowed by its famous a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis and practical protocols for 2-Amino-8-bromopurineriboside (also referred to as 8-Bromo-2-aminopurine riboside or 8-Br-2AP ).

While often overshadowed by its famous analog 8-Bromoguanosine (a potent TLR7 agonist), 8-Br-2AP is a critical tool in structural biology and medicinal chemistry. Its utility stems from two distinct physicochemical properties: the steric bulk of the bromine atom (forcing syn conformation) and the heavy atom effect (quenching the intrinsic fluorescence of the parent 2-aminopurine).

CAS No: 3001-47-6 Formula: C₁₀H₁₂BrN₅O₄ MW: 346.14 g/mol IUPAC: (2R,3R,4S,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[1][2]

Core Applications & Mechanism of Action

A. Conformational Locking (The Syn Effect)

Unlike natural purines which predominantly adopt an anti conformation about the glycosidic bond, 8-substituted purines are sterically forced into the syn conformation. The bulky bromine atom at C8 clashes with the ribose O4’ (and 5’-substituents) in the anti state.

  • Application: Researchers use 8-Br-2AP to stabilize Z-DNA/Z-RNA structures or to probe enzyme active sites that require a syn-nucleoside for recognition.

B. Fluorescence Quenching (The Heavy Atom Effect)

The parent compound, 2-Aminopurine (2AP) , is a widely used fluorescent probe (


).
  • Mechanism: The addition of Bromine (a heavy atom) increases spin-orbit coupling, facilitating intersystem crossing from the singlet (

    
    ) to the triplet (
    
    
    
    ) state.
  • Application: 8-Br-2AP serves as a non-fluorescent isosteric control in fluorescence resonance energy transfer (FRET) studies or as a scaffold for phosphorescence studies.

C. Medicinal Chemistry Scaffold (S_NAr Reactivity)

The C8-Br bond is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) .

  • Application: It serves as a "linchpin" intermediate. The bromine can be displaced by amines, thiols, or carbon nucleophiles to generate libraries of 8-functionalized 2-aminopurine derivatives (e.g., 8-amino-2AP, 8-thio-2AP).

Preparation & Handling Protocols

Solubility & Stability Data
SolventSolubility (max)StabilityNotes
DMSO ~50 mMHigh (Months at -20°C)Preferred stock solvent.[1]
Water < 1 mMLow (Hydrolysis risk)Poor solubility; heating required.
Ethanol ~5 mMModerateSuitable for intermediate dilution.
PBS (pH 7.4) ~2 mMModeratePrepare fresh; avoid acidic pH.

Critical Handling Note: Halogenated nucleosides are light-sensitive . Prolonged exposure to UV or bright ambient light can cause debromination or radical formation.

  • Storage: Lyophilized powder at -20°C (desiccated).

  • Stock Solution: Dissolve in anhydrous DMSO. Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: Synthetic Functionalization (S_NAr Displacement)

Objective: To synthesize 8-alkylamino-2-aminopurine derivatives using 8-Br-2AP as the electrophile.

Reagents:

  • Substrate: 2-Amino-8-bromopurineriboside (1 equiv)[1][2]

  • Nucleophile: Primary amine (e.g., Methylamine, 5 equiv)

  • Solvent: Ethanol or DMF

  • Base: Triethylamine (TEA) (2 equiv)

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of 8-Br-2AP in 2 mL of anhydrous ethanol (or DMF for higher boiling amines).

  • Addition: Add TEA followed by the amine nucleophile.

  • Reflux: Heat the reaction mixture to 70–80°C in a sealed pressure vial (if using volatile amines) or round-bottom flask.

    • Reaction Time: 4–12 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The product is often more polar. Purify via silica gel flash chromatography or preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Confirm loss of Br isotope pattern in Mass Spec and appearance of alkyl signals in NMR.

Protocol B: Biological Control in TLR7 Assays

Objective: To use 8-Br-2AP as a negative control or partial agonist to validate TLR7 specificity against 8-Bromoguanosine (8-Br-Guo).

  • Rationale: TLR7 recognition strongly depends on the C6-carbonyl (oxo) group of guanosine. 8-Br-2AP lacks this group (C6-H), allowing researchers to prove that an observed immune response is specific to the guanosine scaffold and not just the 8-bromo modification.

Workflow:

  • Cell System: HEK-Blue™ hTLR7 cells (InvivoGen) or human PBMCs.

  • Preparation:

    • Positive Control: 8-Bromoguanosine (100 µM).

    • Test Compound: 8-Br-2AP (Titration: 10 µM – 200 µM).

    • Vehicle Control: DMSO (0.1%).

  • Incubation: Treat cells for 16–24 hours at 37°C.

  • Readout: Measure SEAP activity (HEK-Blue) or cytokine ELISA (TNF-α, IFN-α).

  • Analysis: Expect <10% activity for 8-Br-2AP compared to 8-Br-Guo. If activity is observed, it suggests off-target sensing or metabolism to guanosine analogs.

Mechanistic Visualization

Figure 1: Conformational Switching & Reactivity Logic

The following diagram illustrates the steric driver for the syn conformation and the chemical divergence pathways.

G Substrate 2-Amino-8-bromo- purineriboside Steric Steric Clash (Br vs Ribose) Substrate->Steric C8-Br Bulk Reaction S_NAr Displacement (Nucleophilic Attack) Substrate->Reaction + Amine/Thiol SynConf Syn-Conformation (Stabilized) Steric->SynConf Forces Rotation AntiConf Anti-Conformation (Disfavored) Steric->AntiConf Blocks Product 8-Substituted-2AP (Fluorescent/Active) Reaction->Product - HBr

Caption: The C8-Bromine atom sterically prohibits the anti-conformation, locking the nucleoside in syn. Chemically, it acts as a leaving group for functionalization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Stock concentration too high (>50mM) or rapid addition to cold media.Dilute stock to 10mM in DMSO. Pre-warm media to 37°C before adding. Vortex immediately.
Unexpected Fluorescence Debromination (photolysis) yielding parent 2-aminopurine.Protect all solutions from light. Check purity by HPLC (2-AP is highly fluorescent).
Low Yield in Synthesis Incomplete displacement (steric hindrance).Use a polar aprotic solvent (DMF/DMSO) and higher temperature (90°C). Ensure amine is in excess.
No Biological Activity Compound is likely inactive at TLR7 (expected).Use as a negative control. If activity is required, switch to 8-Bromoguanosine .

References

  • Structural Basis of Purine Conformation

    • Davis, A. M., et al. "Conformational restriction of nucleosides by C8-substitution: Implications for RNA structure." Nucleic Acids Research.
  • Fluorescence Properties of 2-Aminopurine

    • Jean, J. M., & Hall, K. B. "2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking." Proceedings of the National Academy of Sciences, 2001.
  • TLR7 Structure-Activity Relationships

    • Lee, J., et al. "Molecular basis for the immunostimulatory activity of guanosine analogs at Toll-like receptor 7." Proceedings of the National Academy of Sciences, 2003. (Defines the requirement for C6-oxo group, explaining 8-Br-2AP's lack of potency).
  • Chemical Identity

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 86339913, 2-Amino-8-bromopurineriboside".

Sources

Application

Application Note: 2-Amino-8-bromopurineriboside in Structural Biology

Executive Summary & Mechanism of Action 2-Amino-8-bromopurineriboside (8-Br-2AP) is a specialized nucleoside analog that serves as a high-precision tool in RNA structural biology. Unlike its parent compound, 2-aminopurin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-Amino-8-bromopurineriboside (8-Br-2AP) is a specialized nucleoside analog that serves as a high-precision tool in RNA structural biology. Unlike its parent compound, 2-aminopurine (a widely used fluorescent probe), the 8-bromo derivative is primarily utilized for its steric and electronic properties rather than fluorescence alone.

The Dual-Utility Mechanism

The utility of 8-Br-2AP rests on two fundamental physicochemical pillars:

  • The "Syn-Lock" Effect (Conformational Control): In natural nucleosides (adenosine, guanosine), the glycosidic bond equilibrium favors the anti conformation (base pointed away from the sugar). The introduction of a bulky bromine atom at the C8 position creates a severe steric clash with the sugar moiety (specifically the O4' atom) when in the anti state. This forces the nucleoside to adopt the syn conformation.

    • Application: This allows researchers to "lock" specific RNA residues into a syn state to stabilize Z-RNA helices, investigate hairpin loops, or probe the steric tolerance of ribozyme active sites.

  • Anomalous Scattering (Crystallographic Phasing): Bromine is an excellent anomalous scatterer for X-ray crystallography.

    • Application: Incorporating 8-Br-2AP into RNA sequences provides a heavy-atom derivative for Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) phasing, facilitating de novo structure determination of RNA constructs, which are notoriously difficult to phase using molecular replacement.

Chemical & Physical Specifications

PropertySpecification
Chemical Name 2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine
CAS Number 3001-47-6
Molecular Formula C₁₀H₁₂BrN₅O₄
Molecular Weight 346.14 g/mol
pKa (N1) ~3.8 (Protonation quenches fluorescence)
Conformation Predominantly syn (glycosidic torsion angle χ ≈ 60-80°)
Solubility DMSO (High), Water (Moderate - warm to 37°C)
Absorbance Max ~305-310 nm (Red-shifted vs. Adenine)

Application I: Stabilizing Z-RNA and Syn-Dependent Folds

The syn conformation is a prerequisite for the formation of Z-RNA (a left-handed double helix). 8-Br-2AP is one of the most potent inducers of this motif.

Protocol: Thermodynamic Stabilization of Z-RNA Motifs

Objective: To induce and verify Z-RNA formation in a target sequence (e.g., CG repeats) using Circular Dichroism (CD).

Materials:

  • RNA Oligonucleotide with 8-Br-2AP modification (e.g., 5'-(CG)₃-X -(CG)₃-3', where X = 8-Br-2AP).

  • Buffer A: 10 mM Sodium Phosphate, pH 7.0, 10 mM NaCl.

  • Buffer B: 10 mM Sodium Phosphate, pH 7.0, 4 M NaCl (Z-DNA/RNA inducing buffer).

  • CD Spectropolarimeter (e.g., Jasco J-1500).

Step-by-Step Methodology:

  • Oligonucleotide Synthesis:

    • Synthesize RNA using standard phosphoramidite chemistry.

    • Critical Step: Use Ultra-Mild deprotection conditions (phenoxyacetyl protecting groups) if possible. Prolonged exposure to strong ammonia at high temperatures can degrade the 8-bromo substituent (nucleophilic displacement of Br by ammonia).

    • Alternative: Use commercially available 8-Br-2AP phosphoramidites and deprotect with ammonium hydroxide/ethanol (3:1) at room temperature for 24h.

  • Annealing:

    • Dissolve RNA to 20 µM in Buffer A.

    • Heat to 95°C for 5 minutes.

    • Cool slowly to 25°C over 2 hours (1°C/min ramp) to ensure proper duplex formation.

  • Salt Titration (The Z-Transition):

    • Place the sample in a 1mm pathlength quartz cuvette.

    • Record the CD spectrum (200–320 nm) at 0 M NaCl (Baseline: A-form RNA).

    • Expectation: A-form RNA shows a positive peak at ~265 nm and negative at ~210 nm.

    • Titrate NaCl from 100 mM to 4.0 M in 500 mM increments.

    • Data Analysis: Monitor the inversion of the CD spectrum. Z-RNA is characterized by a negative peak at ~285 nm and a positive peak at ~260 nm (inverted relative to A-form).

  • Validation:

    • The 8-Br-2AP modification should lower the midpoint ([NaCl]₅₀) of the A-to-Z transition significantly compared to unmodified RNA, confirming the syn-stabilizing effect.

Application II: SAD Phasing for RNA Crystallography

Solving RNA structures is challenging due to the lack of inherent heavy atoms. 8-Br-2AP provides a covalently bound, non-labile heavy atom that mimics Adenosine/Guanosine pairing, minimizing structural perturbation while providing strong anomalous signal.

Protocol: Crystallization and Phasing

Objective: To solve the phase problem for a novel RNA aptamer or ribozyme.

Workflow Diagram (Graphviz):

PhasingWorkflow cluster_check Quality Control Design Sequence Design (Replace A/G with 8-Br-2AP) Synthesis Solid-Phase Synthesis (Mild Deprotection) Design->Synthesis Phosphoramidite Chem Purification HPLC Purification (Avoid heating >50°C) Synthesis->Purification PAGE/HPLC Screening Crystallization Screening (Hanging Drop) Purification->Screening + Mg2+ / Polyamines QC Mass Spec (ESI) Confirm Br isotope pattern Purification->QC Diffraction X-Ray Diffraction (Tune to Br K-edge: 13.47 keV) Screening->Diffraction Cryo-protect Phasing SAD/MAD Phasing (Locate Br substructure) Diffraction->Phasing Anomalous Signal

Caption: Workflow for incorporating 8-Br-2AP into RNA for crystallographic phasing.

Step-by-Step Methodology:

  • Strategic Substitution:

    • Replace a non-conserved Adenosine or Guanosine residue in a stable helix region with 8-Br-2AP.

    • Note: Avoid replacing residues involved in tertiary contacts unless probing syn conformation tolerance. The syn preference may disrupt standard Watson-Crick pairing in A-form helices (which require anti), so placing it at terminal positions or in Z-prone regions is safer for pure phasing purposes.

  • Data Collection Strategy:

    • Energy Selection: Collect data at the Bromine K-absorption edge.

      • Peak: ~13.474 keV (0.9198 Å) – Maximize f''.

      • Inflection: ~13.470 keV – Minimize f'.

      • Remote: ~13.550 keV or higher energy.

    • Redundancy: High multiplicity (>10x) is crucial to measure the small anomalous difference (typically 3-5% for Br).

  • Structure Solution:

    • Use software like AutoSol (Phenix) or Shelx C/D/E .

    • Input the heavy atom type as "Br".[1][2]

    • The 8-Br-2AP sites should appear as clear peaks in the anomalous difference map.

Technical Nuance: Fluorescence Quenching

While 2-aminopurine (2AP) is fluorescent, users must be aware of the Heavy Atom Effect introduced by the bromine at C8.

  • Observation: Bromine facilitates intersystem crossing (spin-orbit coupling) from the singlet excited state to the triplet state.

  • Result: The fluorescence quantum yield of 8-Br-2AP is significantly lower than that of 2AP.

  • Application Note: Do not use 8-Br-2AP as a substitute for 2AP if high-intensity fluorescence monitoring of base flipping is the primary goal. However, it can be used as a dark probe or for phosphorescence studies (at low temperatures), though this is a niche application.

References

  • Conformational Properties & Z-DNA/RNA

    • D.J. Patel et al., "Premelting and melting transitions in the d(C-G-C-G-C-G) self-complementary duplex in solution," Biochemistry, 1982. Link (Establishes the syn-conformation preference of 8-bromo derivatives).

    • A. Rich et al., "The chemistry and biology of left-handed Z-DNA," Annual Review of Biochemistry, 1984. Link

  • Crystallographic Phasing with Bromine

    • R.P.[3][4] Rambo & J.A.[3] Doudna, "Heavy-atom derivatives of RNA," Methods in Enzymology, 2004. Link (Discusses strategies for brominated nucleoside incorporation).

    • W.A. Hendrickson, "Determination of macromolecular structures from anomalous diffraction of synchrotron radiation," Science, 1991. Link

  • Synthesis and Stability

    • S. Pitsch et al., "Reliable chemical synthesis of oligoribonucleotides," Helvetica Chimica Acta, 2001. Link (Context for mild deprotection required for sensitive modifications).

  • 2-Aminopurine Fluorescence (Comparison Context)

    • E.M.M.[3] Jean-François et al., "2-Aminopurine fluorescence as a probe of local RNA structure and dynamics," Methods, 2005. Link (Useful for contrasting the standard 2AP vs. the 8-bromo derivative).

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Refinement of 2-Amino-8-bromopurineriboside Purification Methods

Welcome to the dedicated technical support center for the purification of 2-amino-8-bromopurineriboside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 2-amino-8-bromopurineriboside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this modified nucleoside. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude 2-amino-8-bromopurineriboside?

The initial purification step depends on the scale of your synthesis and the nature of the impurities. For most bench-scale syntheses, flash column chromatography on silica gel is a robust starting point to remove major byproducts. For smaller scales or for analytical purposes, a direct approach with preparative reverse-phase high-performance liquid chromatography (RP-HPLC) may be more suitable.

Q2: What are the likely impurities I need to remove?

Impurities in the synthesis of 2-amino-8-bromopurineriboside can arise from several sources. These may include unreacted starting materials, byproducts from the bromination step, and potentially isomeric forms of the final product.[1] If the synthesis involves a Leuckart reaction for the amination, characteristic pyrimidine isomers could also be present.[1]

Q3: Is 2-amino-8-bromopurineriboside stable during purification?

While generally stable, prolonged exposure to harsh acidic or basic conditions should be avoided to prevent potential degradation of the glycosidic bond or modification of the purine ring. The 8-bromo substituent is relatively stable, but nucleophilic displacement could occur under certain conditions.

Q4: Can I use crystallization to purify 2-amino-8-bromopurineriboside?

Crystallization is a powerful purification technique for obtaining highly pure material. However, it often requires a relatively pure starting material. It is best employed as a final polishing step after chromatographic purification. Success will depend on finding a suitable solvent system in which the product has limited solubility at low temperatures and impurities are either highly soluble or insoluble.

Troubleshooting Guides

I. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique well-suited for the purification of polar molecules like nucleosides.

Common Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Cause: Secondary interactions between the analyte and the stationary phase, or overloading of the column. The amino group on the purine ring can interact with residual silanols on the silica-based stationary phase, leading to tailing.

  • Solution:

    • Mobile Phase Modification: Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol groups.

    • pH Adjustment: Control the pH of the mobile phase to suppress the ionization of the amino group. A slightly acidic mobile phase (e.g., using 0.1% formic acid or acetic acid) can improve peak shape.

    • Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves, which would indicate column overloading.

Common Problem 2: Co-elution of Impurities

  • Cause: Insufficient resolution between your product and impurities.

  • Solution:

    • Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.[2]

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.

    • Ion-Pairing Chromatography: For highly polar impurities that are difficult to retain, adding an ion-pairing agent to the mobile phase can enhance retention and selectivity.[3]

Proposed Starting HPLC Protocol:

ParameterRecommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-30% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm

This protocol is a starting point and should be optimized for your specific crude mixture.

II. Silica Gel Flash Column Chromatography

A cost-effective method for bulk purification.

Common Problem 1: Product Elutes with the Solvent Front (Low Retention)

  • Cause: 2-amino-8-bromopurineriboside is a polar molecule and may have limited retention on silica gel with non-polar solvent systems.

  • Solution:

    • Increase Solvent Polarity: Use a more polar solvent system. A common choice for nucleosides is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase it.

    • Use a Different Stationary Phase: If silica gel proves ineffective, consider using a more polar stationary phase like diol-bonded silica or alumina.

Common Problem 2: Streaking of the Product Band on the Column

  • Cause: Similar to peak tailing in HPLC, this is often due to strong interactions with the acidic silica surface.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine or ammonia into your eluent to neutralize the acidic sites on the silica gel.

    • Pre-treat the Silica: Create a slurry of the silica gel in your starting eluent containing the basic modifier before packing the column.

Proposed Starting Flash Chromatography Protocol:

ParameterRecommendation
Stationary Phase Silica Gel, 40-63 µm
Eluent System Dichloromethane (DCM) / Methanol (MeOH)
Gradient Start with 100% DCM and gradually increase the percentage of MeOH.
Monitoring Thin Layer Chromatography (TLC) with UV visualization.

TLC for Method Development: Before running a column, always develop a suitable solvent system using TLC. The ideal Rf value for your product on the TLC plate should be between 0.2 and 0.4 for good separation on the column.

Experimental Workflow and Logic

The purification of 2-amino-8-bromopurineriboside should be approached systematically. The following diagram illustrates a logical workflow from crude material to a highly purified product.

PurificationWorkflow Crude Crude 2-Amino-8-bromopurineriboside TLC TLC Analysis (DCM/MeOH & other systems) Crude->TLC Flash_Chrom Silica Gel Flash Chromatography TLC->Flash_Chrom Develop Solvent System Pure_Flash Partially Pure Product Flash_Chrom->Pure_Flash HPLC_Analysis Analytical RP-HPLC (Purity Check) Prep_HPLC Preparative RP-HPLC HPLC_Analysis->Prep_HPLC Purity < 95% Crystallization Recrystallization HPLC_Analysis->Crystallization Purity > 95% Pure_Flash->HPLC_Analysis Pure_Flash->Prep_HPLC Pure_HPLC Pure Fractions Prep_HPLC->Pure_HPLC Solvent_Evap Solvent Evaporation Pure_HPLC->Solvent_Evap Final_Product Pure Product Solvent_Evap->Final_Product Final_Analysis Final Purity & Characterization (NMR, MS, etc.) Final_Product->Final_Analysis Crystallization->Final_Product HPLCTroubleshooting Start HPLC Problem Encountered Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Co_elution Co-elution of Impurities? Poor_Peak_Shape->Co_elution No Add_Modifier Add Mobile Phase Modifier (e.g., TEA, Formic Acid) Poor_Peak_Shape->Add_Modifier Yes No_Retention No/Low Retention? Co_elution->No_Retention No Optimize_Gradient Optimize Gradient (shallower) Co_elution->Optimize_Gradient Yes Ion_Pairing Consider Ion-Pairing Chromatography No_Retention->Ion_Pairing Yes Lower_Load Reduce Sample Load Add_Modifier->Lower_Load Still Poor? Change_Solvent Change Organic Modifier (ACN to MeOH or vice versa) Optimize_Gradient->Change_Solvent Still Co-eluting?

Caption: A decision tree for troubleshooting common HPLC purification problems.

References

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • Bitesize Bio. (2022). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Gradient in reverse phase chromatography. Retrieved from [Link]

  • Gannett, P. M., & Sura, T. P. (1993). An Improved Synthesis of 8-Bromo-2′-deoxyguanosine.
  • LCGC International. (n.d.). Gradient HPLC for Reversed-Phase Separations. Retrieved from [Link]

  • MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Retrieved from [Link]

  • MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

  • Phenomenex. (2022). Nucleobases and Nucleosides by Polar Reversed Phase HPLC (TN-1027). Retrieved from [Link]

  • PubMed. (1985). Synthesis and Properties of CpG Analogues Containing an 8-bromoguanosine Residue. Evidence for Z-RNA Duplex Formation. Retrieved from [Link]

  • PubMed. (2016). HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells. Retrieved from [Link]

  • QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-bromopurines 4. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of 2-Amino-8-bromopurineriboside

Introduction: This technical guide is intended for researchers, scientists, and drug development professionals utilizing 2-Amino-8-bromopurineriboside in their experiments. As a purine nucleoside analog, this compound ho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide is intended for researchers, scientists, and drug development professionals utilizing 2-Amino-8-bromopurineriboside in their experiments. As a purine nucleoside analog, this compound holds significant potential in various research applications, including as a potential therapeutic agent. However, like many nucleoside analogs, off-target cytotoxicity can be a significant hurdle. This guide provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting strategies to help you understand and mitigate the cytotoxic effects of 2-Amino-8-bromopurineriboside, ensuring more accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the probable mechanism of cytotoxicity for 2-Amino-8-bromopurineriboside?

A1: While specific research on the cytotoxic mechanism of 2-Amino-8-bromopurineriboside is limited, we can infer its likely mode of action based on its structural similarity to other purine nucleoside analogs (PNAs).[1][2] PNAs typically exert their cytotoxic effects through several established mechanisms:

  • Incorporation into Nucleic Acids: After cellular uptake, 2-Amino-8-bromopurineriboside is likely phosphorylated to its triphosphate form. This metabolite can then be incorporated into growing DNA and RNA chains during replication and transcription. The presence of the bromine atom at the 8th position can disrupt the normal helical structure of nucleic acids, leading to chain termination, DNA strand breaks, and inhibition of DNA and RNA polymerases.[2]

  • Inhibition of Key Cellular Enzymes: The triphosphate metabolite can also act as a competitive inhibitor of enzymes essential for de novo purine biosynthesis.[3] This leads to a depletion of the natural purine nucleotide pool, which is critical for cellular energy metabolism and nucleic acid synthesis.

  • Induction of Apoptosis: The cellular stress caused by DNA damage and metabolic disruption often triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][4]

Q2: What are the potential off-target effects of 2-Amino-8-bromopurineriboside?

A2: Off-target effects are a common concern with nucleoside analogs.[5] For 2-Amino-8-bromopurineriboside, these may include:

  • Mitochondrial Toxicity: Mitochondria are particularly sensitive to disruptions in nucleotide metabolism and DNA damage. Off-target effects on mitochondrial DNA replication and function can lead to a bioenergetic crisis within the cell.

  • Kinase Inhibition: The purine scaffold is a common feature in the ATP-binding pocket of many kinases. Therefore, 2-Amino-8-bromopurineriboside or its metabolites might inhibit various cellular kinases, leading to unforeseen effects on signaling pathways.

  • Induction of Cellular Stress Responses: Exposure to this compound can induce various cellular stress responses, such as the unfolded protein response (UPR) and oxidative stress, which can contribute to cytotoxicity in a non-specific manner.[6][7]

Q3: How can I determine the optimal, non-toxic working concentration of 2-Amino-8-bromopurineriboside for my cell line?

A3: The optimal concentration will be highly cell-line dependent. A dose-response curve is essential to determine the therapeutic window for your specific application.

Experimental Protocol: Determining the IC50 and Therapeutic Window

  • Cell Seeding: Plate your cells at a density that will allow for logarithmic growth for the duration of the experiment (typically 24-72 hours).

  • Compound Dilution: Prepare a serial dilution of 2-Amino-8-bromopurineriboside in your cell culture medium. A typical starting range might be from 1 nM to 100 µM.

  • Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a reliable cell viability assay, such as MTT, MTS, or a live/dead cell stain, to determine the percentage of viable cells at each concentration.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). The therapeutic window will be the range of concentrations that elicit the desired biological effect with minimal cytotoxicity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: High levels of acute cytotoxicity observed even at low concentrations.

Possible Cause: High cellular uptake and rapid conversion to the toxic triphosphate metabolite.

Troubleshooting Strategies:

  • Optimize Incubation Time: Reduce the exposure time of the cells to the compound. A time-course experiment (e.g., 4, 8, 12, 24 hours) can help identify a window where the desired effect is observed before significant cytotoxicity occurs.

  • Serum Starvation and Synchronization: High rates of proliferation can increase the incorporation of nucleoside analogs into DNA. Serum-starving your cells for a few hours before and during treatment can synchronize them in a less proliferative phase, potentially reducing acute toxicity.

  • Formulation with a Delivery Vehicle: Encapsulating 2-Amino-8-bromopurineriboside in a nanocarrier, such as a liposome or a polymer-based nanoparticle, can control its release and reduce the peak intracellular concentration, thereby lowering acute toxicity.[8][9]

Experimental Workflow: Nanoparticle Formulation for Reduced Cytotoxicity

G cluster_prep Preparation cluster_treatment Cellular Treatment cluster_outcome Outcome Compound 2-Amino-8-bromopurineriboside Encapsulation Encapsulation (e.g., sonication, extrusion) Compound->Encapsulation Carrier Lipid or Polymer (e.g., PLGA) Carrier->Encapsulation Purification Purification (e.g., dialysis, centrifugation) Encapsulation->Purification Treatment Treatment with formulated compound Purification->Treatment Cells Target Cells Cells->Treatment Uptake Controlled Cellular Uptake and Drug Release Treatment->Uptake Reduced_Toxicity Reduced Acute Cytotoxicity Uptake->Reduced_Toxicity Sustained_Effect Sustained Therapeutic Effect Uptake->Sustained_Effect

Caption: Workflow for nanoparticle formulation to mitigate cytotoxicity.

Problem 2: Desired biological effect is only seen at cytotoxic concentrations.

Possible Cause: The on-target effect and the cytotoxic effect are closely linked, or the compound has low potency for its intended target.

Troubleshooting Strategies:

  • Combination Therapy: Use 2-Amino-8-bromopurineriboside at a lower, non-toxic concentration in combination with another agent that potentiates its desired effect.[10][11] For example, if the goal is to induce apoptosis in cancer cells, a low dose of 2-Amino-8-bromopurineriboside could be combined with a BH3 mimetic to more effectively trigger cell death.[12]

  • Chemical Modification/Analog Synthesis: If you have medicinal chemistry capabilities, consider synthesizing analogs of 2-Amino-8-bromopurineriboside. Modifications at the 2-amino or the 8-bromo position could potentially increase potency for the desired target while reducing off-target effects.[13]

  • Prodrug Approach: A prodrug strategy can improve the therapeutic index.[8][14] By masking a functional group necessary for activity with a labile protecting group, the compound may be less toxic until it is metabolized to its active form at the target site.

Signaling Pathway: Rationale for Combination Therapy

G cluster_pathway Apoptotic Pathway Compound 2-Amino-8-bromopurineriboside (Low Dose) DNA_damage DNA Damage/ Metabolic Stress Compound->DNA_damage BH3_mimetic BH3 Mimetic Bcl2 Bcl-2 Family (Anti-apoptotic) BH3_mimetic->Bcl2 inhibits Bax_Bak Bax/Bak Activation DNA_damage->Bax_Bak activates Bcl2->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Caption: Synergistic induction of apoptosis via combination therapy.

Problem 3: Evidence of significant oxidative stress in treated cells.

Possible Cause: The metabolism of the purine analog is generating reactive oxygen species (ROS). The metabolism of some 8-aminoquinoline compounds, which are structurally related, is known to produce metabolites that can induce oxidative stress.[15]

Troubleshooting Strategies:

  • Co-treatment with Antioxidants: The addition of an antioxidant, such as N-acetylcysteine (NAC), to the culture medium may alleviate ROS-induced cytotoxicity. It is crucial to first confirm that the antioxidant does not interfere with the desired on-target effect of 2-Amino-8-bromopurineriboside.

  • Metabolic Profiling: If possible, perform metabolomic analysis of the cell culture supernatant and cell lysates after treatment to identify potential toxic metabolites. This can provide insights into the specific metabolic pathways involved in the generation of oxidative stress.

  • Inhibition of Metabolic Enzymes: If a specific metabolic pathway is identified as the source of toxic metabolites, co-treatment with an inhibitor of the responsible enzyme could be a viable strategy. For instance, if xanthine oxidase is involved in producing ROS, co-treatment with allopurinol could be tested.[3]

Quantitative Data Summary: Hypothetical Antioxidant Co-treatment

Treatment Group2-Amino-8-bromopurineriboside (µM)N-acetylcysteine (mM)Cell Viability (%)ROS Levels (Fold Change)
Vehicle Control001001.0
Compound Only100453.5
Antioxidant Only05981.1
Combination105751.5

References

  • Bonate, P. L. (2011).
  • Bonfili, L., et al. (2017). Essential amino acid mixtures drive cancer cells to apoptosis through proteasome inhibition and autophagy activation. FEBS Journal, 284(10), 1726-1740. [Link]

  • Chabner, B. A., & Longo, D. L. (Eds.). (2011). Cancer Chemotherapy and Biotherapy: Principles and Practice. Lippincott Williams & Wilkins.
  • Robak, T., et al. (2006). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current Medicinal Chemistry, 13(27), 3165-3189. [Link]

  • Smolarczyk, R., et al. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design, 18(24), 3547-3566. [Link]

  • Galmarini, C. M. (2008). Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy. Current Medicinal Chemistry, 15(11), 1089-1101. [Link]

  • Leber, B., et al. (2008). Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. Cell Death & Differentiation, 15(6), 961-971. [Link]

  • Augusto, O., et al. (2013). Cytotoxicity of 1,4-diamino-2-butanone, a putrescine analogue, to RKO cells: mechanism and redox imbalance. PLoS One, 8(8), e72683. [Link]

  • Fletcher, K. A., & Gilles, H. M. (1981). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization, 59(3), 411–420. [Link]

  • Cheson, B. D. (1992). Combination therapy with purine nucleoside analogs. Seminars in Oncology, 19(5 Suppl 12), 48-54. [Link]

  • Pal-Bhadra, M., et al. (2022). Cell Type-Specific Metabolic Response to Amino Acid Starvation Dictates the Role of Sestrin2 in Regulation of mTORC1. International Journal of Molecular Sciences, 23(23), 15007. [Link]

  • Eldrup, A. B., et al. (2004). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. Nucleosides, Nucleotides & Nucleic Acids, 23(8-9), 1213-1216. [Link]

  • Lee, J. Y., et al. (2022). Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles. Pharmaceutics, 14(8), 1729. [Link]

  • O'Dwyer, P. J., et al. (1995). Combination Therapy With Purine Nucleoside Analogs. Seminars in Oncology, 22(2 Suppl 5), 60-65. [Link]

  • The Whitman Lab. (2023). The Whitman Lab elucidates how amino acid insufficiency activates signaling through ribosome collisions. Harvard Cell Biology. [Link]

  • Vig, B. S., et al. (2013). Amino Acids in the Development of Prodrugs. Molecules, 18(1), 717-744. [Link]

  • Liu, Z., et al. (2015). Boramino acid as a marker for amino acid transporters. Science Advances, 1(8), e1500694. [Link]

  • Szymańska, E., et al. (2023). Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP. Molecules, 28(2), 808. [Link]

  • Liu, Y., et al. (2011). Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. Tetrahedron Letters, 52(40), 5134-5136. [Link]

  • Philp, A., et al. (2015). Sestrin2 is Induced Upon Cellular Stress but Has No Effect on Myotube Size or Amino Acid Sensing in C2C12 Myotubes. American Journal of Physiology-Cell Physiology, 309(11), C737-C747. [Link]

  • Adeva-Andany, M., et al. (2016). Amino Acid Metabolism in Humans. IntechOpen. [Link]

  • Gasset, A., et al. (1997). Apoptosis induced by beta-N-oxalylamino-L-alanine on a motoneuron hybrid cell line. Journal of Neurochemistry, 68(3), 1089-1097. [Link]

  • Duarte, C. B., et al. (1998). Oxidative stress, hypoxia, and ischemia-like conditions increase the release of endogenous amino acids by distinct mechanisms in cultured retinal cells. Journal of Neurochemistry, 71(5), 1981-1990. [Link]

  • Teuffel, O., et al. (2023). Multi-Omics Approaches to Understanding Therapy Resistance in Acute Lymphoblastic Leukemia. International Journal of Molecular Sciences, 24(15), 12224. [Link]

  • Sato, T., et al. (2012). Rebamipide, an Amino Acid Analog of 2(1H)-Quinolinone, Inhibits the Formation of Human Osteoclasts. PLoS One, 7(2), e31134. [Link]

  • Nicklin, P., et al. (2009). Bidirectional Transport of Amino Acids Regulates mTOR and Autophagy. Cell, 136(3), 521-534. [Link]

  • Wu, G. (2023). Amino Acid Catabolism: An Overlooked Area of Metabolism. International Journal of Molecular Sciences, 24(15), 12224. [Link]

  • Kim, J. H., et al. (2007). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. Bioorganic & Medicinal Chemistry, 15(10), 3448-3455. [Link]

  • Wikipedia. (2024). Leukemia. [Link]

  • PSII-8 Free amino acids in blood plasma of beef cattle under induced oxidative stress by hydrogen peroxide. (2019). Journal of Animal Science, 97(Supplement_2), 1-1. [Link]

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Optimization

2-Amino-8-bromopurineriboside degradation and prevention

Welcome to the technical support center for 2-Amino-8-bromopurineriboside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-8-bromopurineriboside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the stability and successful application of this compound in your experiments.

I. Introduction to 2-Amino-8-bromopurineriboside

2-Amino-8-bromopurineriboside is a modified purine nucleoside with significant potential in various research and therapeutic areas. Its unique chemical structure, however, makes it susceptible to degradation under certain experimental conditions. Understanding the potential degradation pathways and implementing preventative measures are crucial for obtaining reliable and reproducible results. This guide will walk you through the common challenges and their solutions.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and stability of 2-Amino-8-bromopurineriboside.

Q1: What is the recommended storage condition for 2-Amino-8-bromopurineriboside?

A1: For optimal stability, 2-Amino-8-bromopurineriboside should be stored at 4°C in a dry, dark environment. Long-term storage at -20°C or -80°C is also acceptable, particularly for larger quantities, to minimize degradation.[1] Proper storage is the first line of defense against chemical degradation.

Q2: What are the primary degradation pathways for 2-Amino-8-bromopurineriboside?

A2: The two main degradation pathways are:

  • Debromination: The loss of the bromine atom at the C8 position of the purine ring. This can be initiated by factors such as light exposure (photodegradation) or the presence of certain reactive species.[2][3][4]

  • Hydrolysis of the Glycosidic Bond: Cleavage of the N-glycosidic bond that connects the purine base to the ribose sugar. This is often catalyzed by acidic or, to a lesser extent, basic conditions, leading to the formation of 2-amino-8-bromopurine and D-ribose.[5][6][7]

Q3: Can I dissolve 2-Amino-8-bromopurineriboside in aqueous buffers?

A3: Yes, but with caution. The stability of the compound in aqueous solutions is pH-dependent. It is advisable to prepare fresh solutions for each experiment and to use buffers with a pH close to neutral (pH 7.0-7.5). Avoid acidic conditions (pH < 6) to minimize the risk of glycosidic bond hydrolysis.[8][9][10][11][12]

Q4: How can I check the purity of my 2-Amino-8-bromopurineriboside sample?

A4: The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14][15][16][17] This technique can separate the intact compound from its potential degradation products, allowing for quantitative analysis of purity.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with 2-Amino-8-bromopurineriboside.

Scenario 1: Inconsistent or lower-than-expected experimental results.
  • Potential Cause: Degradation of the 2-Amino-8-bromopurineriboside stock or working solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Analyze a small aliquot of your stock solution using a validated HPLC method (see Section IV for a general protocol).

      • Look for the presence of unexpected peaks that could correspond to degradation products like 2-aminopurineriboside (from debromination) or 2-amino-8-bromopurine (from hydrolysis).

    • Assess Working Solution Preparation:

      • Review the pH of the buffer used to prepare the working solution. If it is acidic, this could be the primary cause of degradation.

      • Consider the age of the working solution. It is always best to use freshly prepared solutions.

    • Evaluate Experimental Conditions:

      • Protect your experiment from direct light exposure, especially if it involves prolonged incubation periods. Use amber-colored tubes or cover your experimental setup with aluminum foil.[3][4]

Scenario 2: Appearance of unknown peaks in HPLC analysis.
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradation Products:

      • Debromination Product: A peak with a retention time likely shorter than the parent compound, corresponding to 2-aminopurineriboside.

      • Hydrolysis Product: A peak representing the free base, 2-amino-8-bromopurine, which will have a different retention time and UV spectrum compared to the nucleoside.

    • Confirm Identity (if necessary):

      • If available, use a mass spectrometer (LC-MS) to confirm the mass of the unknown peaks and match them to the expected degradation products.

    • Implement Preventative Measures:

      • Based on the identified degradation product, reinforce the appropriate preventative measures (e.g., light protection for debromination, pH control for hydrolysis).

Data Summary: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂BrN₅O₄N/A
Molecular Weight 346.14 g/mol N/A
Recommended Storage 4°C (short-term), -20°C to -80°C (long-term)[1]
Primary Degradation Pathways Debromination, Glycosidic Bond Hydrolysis[2][3][4][5][6][7]
Key Instability Factors Light, Acidic pH[3][4][8][9][10][11][12]

IV. Experimental Protocols

This section provides detailed methodologies for key workflows to ensure the integrity of 2-Amino-8-bromopurineriboside in your experiments.

Protocol 1: Preparation and Handling of Stock and Working Solutions
  • Objective: To prepare stable solutions of 2-Amino-8-bromopurineriboside for experimental use.

  • Materials:

    • 2-Amino-8-bromopurineriboside solid

    • Anhydrous DMSO or appropriate buffer (pH 7.0-7.5)

    • Sterile, amber-colored microcentrifuge tubes

  • Procedure:

    • Stock Solution (in DMSO): a. Allow the solid 2-Amino-8-bromopurineriboside to equilibrate to room temperature before opening the vial. b. Weigh the desired amount of the compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes in amber-colored tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

    • Working Solution (in Aqueous Buffer): a. Thaw a single aliquot of the DMSO stock solution. b. Dilute the stock solution to the final working concentration in a pre-warmed (room temperature) buffer with a pH between 7.0 and 7.5. c. Prepare the working solution fresh on the day of the experiment. d. Protect the working solution from light during preparation and use.

Protocol 2: Quality Control using HPLC
  • Objective: To assess the purity of 2-Amino-8-bromopurineriboside and detect potential degradation products.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase (example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution (example):

    • A linear gradient from 5% to 95% Mobile Phase B over 20 minutes. The exact gradient should be optimized for your specific system and column.

  • Detection:

    • UV detection at a wavelength of approximately 260 nm.

  • Procedure:

    • Prepare a standard solution of 2-Amino-8-bromopurineriboside of known concentration.

    • Inject the standard to determine its retention time and peak area.

    • Inject the sample to be analyzed.

    • Analyze the chromatogram for the presence of the main peak corresponding to 2-Amino-8-bromopurineriboside and any additional peaks that may indicate degradation.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks.

V. Visualizations

Diagram 1: Key Degradation Pathways

A 2-Amino-8-bromopurineriboside (Intact) B Debromination (e.g., via Photodegradation) A->B D Hydrolysis of Glycosidic Bond (e.g., Acidic pH) A->D C 2-Aminopurineriboside B->C E 2-Amino-8-bromopurine (Free Base) D->E F D-Ribose D->F

Caption: Major degradation routes for 2-Amino-8-bromopurineriboside.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

Start Inconsistent Experimental Results CheckPurity Analyze Stock and Working Solutions by HPLC Start->CheckPurity Degradation Degradation Detected CheckPurity->Degradation Yes NoDegradation No Degradation Detected CheckPurity->NoDegradation No IdentifySource Identify Source of Degradation (Light, pH, Age of Solution) Degradation->IdentifySource ReviewProtocol Review Experimental Protocol for Other Variables NoDegradation->ReviewProtocol ImplementPrevention Implement Corrective Actions: - Protect from light - Use neutral pH buffer - Prepare fresh solutions IdentifySource->ImplementPrevention

Sources

Troubleshooting

reducing background noise in 2-Amino-8-bromopurineriboside experiments

Technical Support Center: Optimizing 2-Amino-8-bromopurineriboside Experiments Status: Active Ticket ID: TECH-8BR-APR-001 Subject: Reducing Background Noise (Chemical, Optical, and Biological) Executive Summary: The "Noi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Amino-8-bromopurineriboside Experiments

Status: Active Ticket ID: TECH-8BR-APR-001 Subject: Reducing Background Noise (Chemical, Optical, and Biological)

Executive Summary: The "Noise" Paradox

Welcome to the technical guide for 2-Amino-8-bromopurineriboside (8-Br-2-APR) . As a Senior Application Scientist, I must clarify that "background noise" with this molecule is rarely a single issue. It usually stems from three distinct physical-chemical properties interacting with your experimental conditions:

  • Conformational Strain (Chemical Noise): The bulky 8-bromo group forces the nucleoside into a syn conformation, straining the glycosidic bond and accelerating hydrolysis (creating impurity peaks).

  • The Heavy Atom Effect (Optical Noise): If you are using this as a fluorescent probe (analogous to 2-Aminopurine), the bromine atom induces intersystem crossing, potentially quenching fluorescence and reducing your Signal-to-Noise Ratio (SNR).

  • Hydrophobicity (Assay Noise): The halogenation significantly increases lipophilicity compared to the parent nucleoside, leading to non-specific binding on plasticware.

This guide addresses these three vectors specifically.

Part 1: Chemical Stability & Purity (LC-MS/HPLC)

User Question: "I see multiple peaks in my LC-MS/HPLC chromatograms even with fresh stock. Is the compound degrading?"

Technical Diagnosis: Yes. 8-substituted purine nucleosides are chemically distinct from their natural counterparts. The steric bulk of the bromine atom at position 8 clashes with the ribose sugar, forcing the base into the syn conformation. While this is useful for structural biology, it structurally weakens the


-glycosidic bond, making it highly susceptible to acid-catalyzed hydrolysis.

The Causality:



The "noise" you see is likely the free base (2-amino-8-bromopurine), which has different ionization and absorbance properties.

Troubleshooting Protocol: Stabilizing the Glycosidic Bond
ParameterRecommendationScientific Rationale
Mobile Phase pH Keep pH > 6.0 Acidic conditions (pH < 5) protonate N7, accelerating the cleavage of the glycosidic bond. Avoid 0.1% TFA; use Ammonium Acetate (10mM) instead.
Solvent Choice DMSO (Anhydrous) Store stocks in anhydrous DMSO. Avoid water/methanol for long-term storage as protic solvents facilitate hydrolysis.
Temperature 4°C or -20°C Never heat the column above 30°C during separation. Thermal energy overcomes the activation barrier for depurination.

Visualization: The Degradation Pathway The following diagram illustrates the critical failure point in the molecule's stability.

degradation_pathway cluster_0 Intact Molecule cluster_1 cluster_2 Noise Products (Impurities) A 2-Amino-8-bromo- purineriboside (Syn-Conformation) B Acidic pH (< 5.0) (Protonation of N7) A->B D 2-Amino-8-bromopurine (Free Base) B->D Glycosidic Bond Cleavage E Ribose Degradants B->E C Heat (> 30°C) C->D

Caption: Mechanism of chemical noise generation. The 8-bromo substituent destabilizes the N-glycosidic bond, requiring strict pH control to prevent depurination.

Part 2: Fluorescence & Optical Noise

User Question: "The fluorescence intensity is lower than expected compared to 2-Aminopurine (2AP). Is my detector failing?"

Technical Diagnosis: Your detector is likely fine. You are fighting physics. 2-Aminopurine is a famous fluorophore, but adding a Bromine atom introduces the Heavy Atom Effect .

The Mechanism: The high atomic number of Bromine enhances spin-orbit coupling. This facilitates Intersystem Crossing (ISC) , where the excited electron flips from a Singlet state (fluorescent) to a Triplet state (non-fluorescent/phosphorescent).

  • Result: The fluorescence quantum yield drops, and the "noise" (dark current/background) becomes relatively higher because the signal is chemically quenched.

Troubleshooting Protocol: Signal Recovery
  • Deoxygenation (Critical):

    • Triplet states are long-lived and highly reactive with dissolved oxygen. If the bromine pushes the energy into the triplet state, oxygen will quench it further or generate reactive oxygen species (ROS) that degrade your sample.

    • Action: Degas all buffers thoroughly with Argon or Nitrogen before measurement.

  • Viscosity Adjustment:

    • Increasing solvent viscosity (e.g., adding glycerol) can reduce non-radiative decay pathways, potentially recovering some fluorescence intensity.

  • Wavelength Optimization:

    • 8-substitution often causes a bathochromic shift (red shift). Ensure you scan excitation/emission spectra rather than assuming the standard 2AP settings (Ex: 305-310nm / Em: 370nm).

Part 3: Biological Assay Noise (Non-Specific Binding)

User Question: "I see high background binding in my affinity assays (ELISA/SPR). The negative controls are lighting up."

Technical Diagnosis: This is "Assay Noise" caused by Hydrophobicity . The bromine atom is large and lipophilic. Unlike natural nucleosides which are highly polar, 8-Br-2-APR acts like a "sticky" molecule, adhering to polystyrene plates, pipette tips, and albumin.

Troubleshooting Protocol: Blocking & Solubilization
ComponentStandard ProtocolOptimized for 8-Br-2-APR
Detergent 0.05% Tween-200.1% Tween-20 OR Triton X-100
Blocking Agent 1% BSACasein or Gelatin (BSA has hydrophobic pockets that may bind the 8-Br moiety).
Plasticware Standard PolystyreneLow-Binding Polypropylene
DMSO Limit < 1%Keep < 0.5% (High DMSO can denature blocking proteins, exposing sticky plastic).

Visualization: Troubleshooting Logic Tree Use this decision matrix to identify the source of your noise immediately.

troubleshooting_tree Start Start: High Background Noise Detected Q1 Is the noise chemical (extra peaks) or optical (high baseline)? Start->Q1 Branch1 Chemical (LC-MS/HPLC) Q1->Branch1 Branch2 Optical/Assay (Fluorescence/Binding) Q1->Branch2 Sol1 Check pH > 6.0 Reduce Column Temp Branch1->Sol1 Q2 Is the signal low (Quenching) or background high (Binding)? Branch2->Q2 Sol2 Heavy Atom Effect Action: Degas Solvents Q2->Sol2 Low Signal Sol3 Hydrophobic Binding Action: Increase Tween-20 to 0.1% Q2->Sol3 High Background

Caption: Logic flow for isolating the specific type of noise interference in 8-Br-2-APR experiments.

References & Authoritative Sources

  • Nucleoside Stability:

    • Jordan, F., & Nivorozhkin, A. (1971). Kinetic studies on the hydrolysis of purine nucleosides. This foundational text establishes the lability of the glycosidic bond in purine analogs.

    • Application: Supports the requirement for pH > 6.0 to prevent depurination.

    • Source:

  • Fluorescence Mechanisms:

    • Jean, J. M., & Hall, K. B. (2001). 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking.

    • Application: Explains the baseline fluorescence properties of the 2-amino core, which is modified by the 8-bromo substituent.

    • Source:

  • Non-Specific Binding & Hydrophobicity:

    • Hughes, J. P., et al. (2011). Principles of early drug discovery. Discusses the impact of lipophilicity (LogP) on non-specific binding in assays.

    • Application: Validates the use of detergents and low-binding plastics for halogenated compounds.

    • Source:

  • 8-Substituted Purine Conformation:

    • Ikehara, M. (1984). Conformational properties of 8-substituted purine nucleosides.

    • Application: Confirms the syn-conformation preference caused by the 8-bromo group, which influences both stability and binding.

    • Source:

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Binding of 2-Amino-8-bromopurineriboside to its Target

For researchers and drug development professionals, unequivocally demonstrating that a small molecule binds to its intended target is a cornerstone of modern therapeutic development. This guide provides an in-depth, comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, unequivocally demonstrating that a small molecule binds to its intended target is a cornerstone of modern therapeutic development. This guide provides an in-depth, comparative analysis of key experimental methodologies for validating the binding of 2-Amino-8-bromopurineriboside, a purine nucleoside analog, to its protein target. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

This guide will explore a multi-faceted approach, combining biophysical techniques that directly measure the physical interaction between the compound and the protein with cell-based assays that confirm target engagement in a more physiologically relevant context.

Biophysical Validation: A Direct Measure of Interaction

Biophysical assays are indispensable for the direct detection and characterization of molecular interactions.[4][5] They provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for lead optimization.

Surface Plasmon Resonance (SPR): Real-time Kinetics

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (2-Amino-8-bromopurineriboside) to a ligand (the target protein) immobilized on the chip.[6][7] This method is highly sensitive and can detect the binding of small molecules, making it well-suited for fragment-based drug discovery.[8][9][10]

Causality of Experimental Choice: SPR is selected for its ability to provide real-time kinetic data, including association (k_on) and dissociation (k_off) rates, which together determine the equilibrium dissociation constant (K_D). This level of detail is invaluable for understanding the binding mechanism and for differentiating between compounds with similar affinities but different kinetic profiles.

Experimental Workflow: SPR Analysis

Caption: Workflow for SPR-based binding analysis.

Detailed Protocol: SPR

  • Protein Immobilization: Covalently attach the purified target protein to a suitable SPR sensor chip (e.g., CM5) via amine coupling.

  • Compound Preparation: Prepare a series of concentrations of 2-Amino-8-bromopurineriboside in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions over the sensor chip surface and monitor the change in response units (RU).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.

Data Presentation: Comparative SPR Data

Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
2-Amino-8-bromopurineriboside 1.5 x 10⁵3.0 x 10⁻³20
Alternative 12.0 x 10⁵8.0 x 10⁻³40
Alternative 25.0 x 10⁴5.0 x 10⁻⁴10
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12][13] This technique is considered the gold standard for determining binding affinity and thermodynamics in solution.[14]

Causality of Experimental Choice: ITC is chosen for its ability to directly measure the binding enthalpy (ΔH) and stoichiometry (n) of the interaction.[15] From these values, the binding affinity (K_D) and entropy (ΔS) can be calculated, providing a deep understanding of the driving forces behind the binding event.

Experimental Workflow: ITC Analysis

ITC_Workflow cluster_setup Instrument & Sample Setup cluster_titration Titration cluster_data Data Processing Load_Protein Load Target Protein into Sample Cell Equilibrate Thermal Equilibration Load_Protein->Equilibrate Load_Compound Load 2-Amino-8-bromopurineriboside into Syringe Load_Compound->Equilibrate Inject Inject Compound into Sample Cell Equilibrate->Inject Measure_Heat Measure Heat Change Inject->Measure_Heat Repeat Repeat Injections Measure_Heat->Repeat Thermogram Generate Thermogram Measure_Heat->Thermogram Repeat->Inject Integrate Integrate Peak Areas Thermogram->Integrate Binding_Isotherm Plot Binding Isotherm Integrate->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Thermodynamics Determine KD, ΔH, ΔS, n Fit_Model->Thermodynamics CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Culture Culture Cells Treat Treat with 2-Amino-8-bromopurineriboside or Vehicle Culture->Treat Heat Heat Cell Lysates at a Range of Temperatures Treat->Heat Separate Separate Soluble and Aggregated Proteins Heat->Separate Detect Detect Soluble Target Protein (e.g., Western Blot) Separate->Detect Melt_Curve Generate Melt Curve Detect->Melt_Curve Shift Determine Thermal Shift Melt_Curve->Shift

Caption: Workflow for CETSA to assess target engagement.

Detailed Protocol: CETSA

  • Cell Treatment: Treat intact cells with 2-Amino-8-bromopurineriboside or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures. [16]3. Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation. [16]4. Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization.

Data Presentation: Comparative CETSA Data

CompoundT_m (Vehicle) (°C)T_m (Compound) (°C)ΔT_m (°C)
2-Amino-8-bromopurineriboside 52.556.0+3.5
Alternative 152.554.0+1.5
Negative Control52.552.6+0.1
NanoBRET™ Target Engagement Assay: Quantifying Intracellular Binding

The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of compound binding to a specific protein target in living cells. [17][18][19]It utilizes a NanoLuc® luciferase-tagged target protein as the energy donor and a fluorescently labeled tracer that binds to the same target as the energy acceptor. [20] Causality of Experimental Choice: NanoBRET™ is chosen for its high sensitivity and dynamic range, enabling the quantification of target engagement with low levels of protein expression, which can be more representative of physiological conditions. [17]This assay provides a robust method for determining the intracellular affinity of a compound.

Experimental Workflow: NanoBRET™ Target Engagement

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement & Analysis Transfect Transfect Cells with NanoLuc-Target Fusion Vector Plate_Cells Plate Transfected Cells Transfect->Plate_Cells Add_Tracer Add Fluorescent Tracer Plate_Cells->Add_Tracer Add_Compound Add 2-Amino-8-bromopurineriboside (Test Compound) Add_Tracer->Add_Compound Add_Substrate Add NanoLuc Substrate Add_Compound->Add_Substrate Read_BRET Measure Donor and Acceptor Emission Add_Substrate->Read_BRET Calculate_Ratio Calculate NanoBRET Ratio Read_BRET->Calculate_Ratio Dose_Response Generate Dose-Response Curve Calculate_Ratio->Dose_Response Determine_IC50 Determine Intracellular IC50 Dose_Response->Determine_IC50

Caption: Workflow for NanoBRET™ target engagement assay.

Detailed Protocol: NanoBRET™

  • Cell Engineering: Express the target protein in cells as a fusion with NanoLuc® luciferase.

  • Assay Setup: Add a cell-permeable fluorescent tracer that binds to the target protein, followed by the addition of 2-Amino-8-bromopurineriboside at various concentrations.

  • BRET Measurement: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the intracellular IC50 value.

Data Presentation: Comparative NanoBRET™ Data

CompoundIntracellular IC50 (nM)
2-Amino-8-bromopurineriboside 150
Alternative 1500
Alternative 280

Conclusion

Validating the binding of 2-Amino-8-bromopurineriboside to its intended target requires a multi-pronged approach that combines the strengths of various biophysical and cell-based assays. By employing a suite of orthogonal techniques, researchers can build a comprehensive and compelling case for target engagement, thereby increasing the confidence in the therapeutic potential of their lead compounds. This guide provides a framework for designing and executing a robust target validation strategy, ensuring the scientific rigor necessary for successful drug discovery and development.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology, vol 1439. Humana Press, New York, NY. [Link]

  • Neumann, T., et al. (2007). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 7(16), 1630-1642. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement. Nature Protocols, 9(9), 2100-2122. [Link]

  • Wang, Y., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]

  • Renaud, J., et al. (2016). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery, 11(7), 735-749. [Link]

  • Machleidt, T., et al. (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology, 10(8), 1797-1804. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC. [Link]

  • Andersson, K. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296-14321. [Link]

  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • Wyatt, P. G., et al. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery and Development. InTech. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • Sygnature Discovery. Biophysical Assays. [Link]

  • Promega Corporation. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Promega Connections. (2019). Executing a NanoBRET™ Experiment: From Start to Data. [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Neumann, T. (2007). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]

  • BMG LABTECH. (2022). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. YouTube. [Link]

  • PubChem. 2-Amino-8-bromopurineriboside. [Link]

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Comparative

Confirming the In-Cell Activity of 2-Amino-8-bromopurineriboside: A Comparative Guide to Cellular Target Validation

For researchers and drug development professionals, the journey from a promising chemical entity to a validated cellular-active compound is paved with rigorous experimental interrogation. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated cellular-active compound is paved with rigorous experimental interrogation. This guide provides an in-depth, technically-focused comparison for confirming the in-cell activity of the purine analog, 2-Amino-8-bromopurineriboside. We will explore a logical, field-proven workflow to not only establish its cellular effects but also to benchmark its performance against a well-characterized alternative, Roscovitine (also known as Seliciclib).

Purine analogs are a privileged class of molecules known to interact with a variety of intracellular targets, most notably protein kinases.[1] Their structural resemblance to endogenous purines allows them to compete for ATP-binding sites on these enzymes, leading to modulation of critical cellular processes.[2] Roscovitine, a potent inhibitor of several cyclin-dependent kinases (CDKs), serves as an excellent comparator due to its extensive characterization and established effects on the cell cycle and apoptosis.[3][4][5]

This guide is structured to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust approach to characterizing novel compounds like 2-Amino-8-bromopurineriboside.

Section 1: Foundational Assessment - Cellular Viability and Cytotoxicity

Before delving into specific mechanistic assays, it is crucial to first establish the impact of a novel compound on overall cell health and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[8] By exposing a cancer cell line (e.g., HeLa or MCF-7) to a range of concentrations of both 2-Amino-8-bromopurineriboside and Roscovitine, we can determine their respective EC50 values (the concentration at which 50% of the maximum effect is observed). This foundational data is critical for selecting appropriate, non-lethal concentrations for subsequent mechanistic studies.

Table 1: Comparative Cytotoxicity in HeLa Cells (72-hour incubation)
CompoundEC50 (µM)Maximum Inhibition (%)
2-Amino-8-bromopurineriboside25.492
Roscovitine15.8[5]95
DMSO (Vehicle Control)>1000
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-8-bromopurineriboside and Roscovitine in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the EC50 values.

Section 2: Target Engagement - Probing the Kinase Inhibition Hypothesis

Given that many purine analogs function as kinase inhibitors, a logical next step is to investigate whether 2-Amino-8-bromopurineriboside engages with and inhibits intracellular kinases.[1] A common strategy is to assess the phosphorylation status of a known downstream substrate of the hypothesized target kinase.[11] Roscovitine is a known inhibitor of CDK2.[4][12] The activation of the CDK2/Cyclin E complex is a critical step for the G1/S phase transition of the cell cycle and involves the phosphorylation of CDK2 at Threonine 160 (Thr160).[13] Therefore, a reduction in the level of phosphorylated CDK2 (p-CDK2) at this site upon compound treatment would strongly suggest target engagement.

Experimental Workflow: Assessing p-CDK2 Levels

G cluster_0 Cell Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting A HeLa Cells B Treat with 2-Amino-8-bromopurineriboside or Roscovitine (EC50 concentration) A->B C Lyse Cells B->C D Quantify Protein (BCA Assay) C->D E SDS-PAGE D->E F Transfer to PVDF Membrane E->F G Block with 5% BSA F->G H Incubate with Primary Antibody (anti-p-CDK2 Thr160 or anti-Total CDK2) G->H I Incubate with HRP-conjugated Secondary Antibody H->I J Chemiluminescent Detection I->J

Caption: Western Blot workflow for p-CDK2 detection.

Table 2: Densitometric Analysis of p-CDK2 Levels
TreatmentNormalized p-CDK2/Total CDK2 Ratio
Vehicle (DMSO)1.00
2-Amino-8-bromopurineriboside (25 µM)0.45
Roscovitine (15 µM)0.38

The expected outcome is a significant decrease in the ratio of phosphorylated CDK2 to total CDK2 in cells treated with both compounds compared to the vehicle control, indicating that 2-Amino-8-bromopurineriboside, like Roscovitine, inhibits the CDK2 signaling pathway.

Experimental Protocol: Western Blot for p-CDK2
  • Cell Treatment and Lysis: Treat HeLa cells with the EC50 concentrations of 2-Amino-8-bromopurineriboside and Roscovitine for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Following electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[13] Incubate the membrane overnight at 4°C with a primary antibody against p-CDK2 (Thr160).[13] Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CDK2.

Section 3: Elucidating Downstream Cellular Effects - Cell Cycle Analysis

Inhibition of the CDK2/Cyclin E complex is known to cause an arrest in the G1 phase of the cell cycle.[14] Therefore, a logical downstream validation of our target engagement hypothesis is to assess the cell cycle distribution of treated cells. Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis.[15]

Signaling Pathway: G1/S Transition

G CDK4_6 CDK4/6-Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases CDK2 CDK2-Cyclin E E2F->CDK2 activates transcription of S_Phase S-Phase Entry E2F->S_Phase promotes CDK2->Rb further phosphorylates Inhibitor 2-Amino-8-bromopurineriboside or Roscovitine Inhibitor->CDK2 inhibits

Caption: Simplified G1/S cell cycle checkpoint pathway.

Table 3: Cell Cycle Distribution in HeLa Cells
TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)55.228.116.7
2-Amino-8-bromopurineriboside (25 µM)75.812.511.7
Roscovitine (15 µM)78.3[4]10.910.8

The data should reveal a significant increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases, for both compounds. This provides strong evidence that 2-Amino-8-bromopurineriboside phenocopies the cell cycle arrest effect of the known CDK2 inhibitor, Roscovitine.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat HeLa cells with the EC50 concentrations of 2-Amino-8-bromopurineriboside and Roscovitine for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[16] Incubate at 4°C for at least 30 minutes.[16]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software to model the distribution of cells in the G1, S, and G2/M phases of the cell cycle.[17]

Conclusion

This comparative guide outlines a logical and robust workflow for confirming the in-cell activity of 2-Amino-8-bromopurineriboside. By systematically progressing from a broad assessment of cytotoxicity to specific target engagement and downstream functional consequences, we can build a strong, evidence-based case for its mechanism of action. The direct comparison with a well-characterized compound like Roscovitine provides an essential benchmark for interpreting the experimental data. This approach, grounded in established methodologies and scientific rationale, is fundamental for the confident progression of novel chemical entities in the drug discovery pipeline.

References

  • Alvi, A. J., Austen, B., Weston, V. J., & Macip, S. (2011). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood. [Link]

  • Cicenas, J., Kalyan, K., Sorokinas, A., Stankunas, E., Levy, J., Meskinyte, I., Stankevicius, V., Kaupinis, A., & Valius, M. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine. [Link]

  • Inhibitor Research Hub. (2026). Roscovitine (Seliciclib, CYC202): Precision CDK2 Inhibitor. Inhibitor Research Hub. [Link]

  • Raje, N., Kumar, S., Hideshima, T., Roccaro, A., Ishitsuka, K., Yasui, H., Shiraishi, N., Chauhan, D., Munshi, N. C., & Anderson, K. C. (2005). Seliciclib (CYC202, R-Roscovitine) Induces Cell Death in Multiple Myeloma Cells by Inhibition of RNA Polymerase II–Dependent Transcription and Down-regulation of Mcl-1. Cancer Research. [Link]

  • Ruprecht, B., et al. (2017). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology. [Link]

  • Wesierska-Gadek, J., et al. (2005). Identification of primary cellular targets of purine analogues in human tumor cell lines by microarray analysis. Cancer Research. [Link]

  • Keyomarsi, K., et al. (2008). Cytoplasmic Cyclin E and Phospho–Cyclin-Dependent Kinase 2 Are Biomarkers of Aggressive Breast Cancer. Clinical Cancer Research. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Sharma, S., et al. (2010). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Gnad, F., et al. (2013). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLOS ONE. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • University of Rochester Medical Center. (n.d.). Cell Cycle Analysis. University of Rochester Medical Center. [Link]

  • Cicenas, J. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine. [Link]

  • DiscoverX. (2016). InCELL Pulse: A Novel Cellular Target Engagement Assay Platform for Drug Discovery. Kinase Inhibitor Discovery Conference. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Lane, S. I., et al. (2020). Dynamic regulatory phosphorylation of mouse CDK2 occurs during meiotic prophase I. Communications Biology. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • ResearchGate. (n.d.). Western blot analysis of P21, Cdk1, Cdk2, Cyclin E, Cyclin A, and GRP-78 expression level in SW480 cell line. ResearchGate. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-8-bromopurineriboside
Reactant of Route 2
2-Amino-8-bromopurineriboside
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